molecular formula C14H18ClN3 B1421908 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride CAS No. 1071545-91-9

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride

Numéro de catalogue: B1421908
Numéro CAS: 1071545-91-9
Poids moléculaire: 263.76 g/mol
Clé InChI: SEXLPXKEJXXJCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3 and its molecular weight is 263.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-methyl-2-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLPXKEJXXJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS: 1071545-91-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide to 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact molecule is limited, this guide synthesizes information from closely related analogues and established principles of organic synthesis and pharmacological screening to provide a robust framework for its scientific exploration.

Introduction: The Quinoline-Piperazine Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of a piperazine moiety, a common pharmacophore in centrally active and antimicrobial drugs, introduces unique physicochemical properties, such as improved solubility and the potential for dual-target interactions.[2] The title compound, this compound, combines these two key structural motifs, suggesting its potential as a versatile building block or a lead compound in various drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. For this compound, the following properties are of key importance.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1071545-91-9Vendor Information[3]
Molecular Formula C₁₄H₁₈ClN₃Vendor Information[3]
Molecular Weight 263.77 g/mol Vendor Information[3]
Appearance White to off-white solid (predicted)General knowledge
Solubility (Free Base) 33.3 µg/mL (at pH 7.4)PubChem[4]
Analytical Characterization Workflow

Purity and structural confirmation are paramount. The following workflow outlines a standard procedure for the analytical characterization of a newly synthesized or procured batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_final Final Product synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Structural Confirmation ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation hplc HPLC-UV for Purity purification->hplc Purity Assessment (>95%) ftir FTIR Spectroscopy purification->ftir Functional Group Analysis final_product Characterized Compound nmr->final_product ms->final_product hplc->final_product ftir->final_product

Caption: Workflow for the characterization of the title compound.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general method that can be optimized for the specific compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area under the peaks.[1]

Synthesis and Purification

Proposed Synthetic Pathway

G reactant1 2-Chloro-4-methylquinoline product_base 4-Methyl-2-(piperazin-1-yl)quinoline (Free Base) reactant1->product_base Nucleophilic Aromatic Substitution (e.g., Heat, Solvent like Ethanol) reactant2 Piperazine reactant2->product_base product_hcl This compound product_base->product_hcl Acidification (e.g., HCl in Ether or Isopropanol)

Caption: Proposed synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure and may require optimization.

  • Step 1: Synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline (Free Base)

    • In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.[5]

    • Add an excess of piperazine (e.g., 3-5 equivalents) to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl generated.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Formation of the Hydrochloride Salt

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Potential Biological Activities and Screening Protocols

Based on the activities of structurally related compounds, this compound is a candidate for screening in several therapeutic areas.

Antibacterial Activity

Numerous quinoline-piperazine hybrids have demonstrated potent antibacterial activity.[6][7]

Table 2: Potential Bacterial Strains for Screening

Gram-PositiveGram-Negative
Staphylococcus aureusEscherichia coli
Bacillus subtilisPseudomonas aeruginosa
Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: Grow bacterial strains in appropriate broth to mid-log phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Derivatives of the quinoline-piperazine scaffold have shown promise as anticancer agents.[8]

Table 3: Potential Cancer Cell Lines for Screening

Cancer TypeCell Line
Breast CancerMCF-7, MDA-MB-231
Colon CancerHCT116
Lung CancerA549
Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Mechanism of Action: A Postulated View

While the specific mechanism of action for this compound is unknown, we can hypothesize based on related structures.

G cluster_antibacterial Potential Antibacterial MOA cluster_anticancer Potential Anticancer MOA compound 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase Hypothesized Interaction topoisomerase Topoisomerase IV Inhibition compound->topoisomerase Hypothesized Interaction kinase Kinase Inhibition compound->kinase Hypothesized Interaction apoptosis Induction of Apoptosis kinase->apoptosis cell_cycle Cell Cycle Arrest kinase->cell_cycle

Caption: Hypothesized mechanisms of action.

Safety and Handling

The free base, 4-Methyl-2-(piperazin-1-yl)quinoline, is classified as causing skin and eye irritation and may cause respiratory irritation.[4] Similar precautions should be taken with the hydrochloride salt.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Future Directions

This compound represents an under-explored area of chemical space. Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol and comprehensive analytical data.

  • Broad Biological Screening: Evaluation against a wide range of biological targets to identify novel activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.

References

  • PubChem. 4-Methyl-2-piperazin-1-yl-quinoline. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [Link]

  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. [Link]

  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides | Request PDF - ResearchGate. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P
  • lepidine - Organic Syntheses Procedure. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [Link]

  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives | Indian Journal of Chemistry (IJC). [Link]

  • Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar. [Link]

Sources

Technical Whitepaper: Biological Profiling of 4-Methyl-2-(piperazin-1-yl)quinoline HCl

[1]

Executive Summary

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a synthetic nitrogen heterocycle belonging to the piperazinyl-quinoline class.[1] While historically viewed as a structural analog of the non-selective serotonin agonist Quipazine , this specific derivative has achieved prominence in structural biology as a high-affinity ligand for the Beta-1 Adrenergic Receptor (


-AR)1

This whitepaper delineates the molecule's dual pharmacological profile:

  • Validated Target:

    
    -Adrenergic Receptor (Antagonist), confirmed via X-ray crystallography (PDB: 3ZPR).[1]
    
  • Putative Targets: Serotonin 5-HT

    
     and 5-HT
    
    
    receptors, based on robust Structure-Activity Relationship (SAR) data of the 2-piperazinylquinoline scaffold.[1]

This guide serves as a technical roadmap for researchers utilizing this compound as a chemical probe for G-Protein Coupled Receptor (GPCR) stabilization or as a scaffold for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Analysis[1][2]

The molecule comprises a quinoline core substituted at the 2-position with a piperazine ring and at the 4-position with a methyl group.

  • Pharmacophore: The 2-piperazinyl moiety is a "privileged structure" in medicinal chemistry, mimicking the ethylamine side chain of biogenic amines (serotonin, norepinephrine).[1]

  • Protonation: The secondary amine of the piperazine ring (pKa

    
     9.0) is protonated at physiological pH, allowing for critical salt-bridge interactions with aspartate residues in GPCR transmembrane helices.[1]
    
  • Steric Influence: The 4-methyl group introduces steric bulk that differentiates it from unsubstituted Quipazine, potentially enhancing selectivity for adrenergic pockets over serotonergic ones by exploiting hydrophobic sub-pockets.

Primary Validated Target: Beta-1 Adrenergic Receptor[1]

The definitive biological target for 4-Methyl-2-(piperazin-1-yl)quinoline is the Beta-1 Adrenergic Receptor (


-AR)11
Structural Evidence (PDB: 3ZPR)[1][2][3][4][5]
  • Method: X-Ray Diffraction (Resolution: 2.70 Å).[1]

  • Binding Mode: The ligand (Y01) binds in the orthosteric pocket of the receptor.

  • Mechanism: Inverse Agonist / Antagonist . It stabilizes the receptor in an inactive conformation, preventing the coupling of the Gs protein.

Molecular Interactions

The binding affinity is driven by two canonical GPCR interactions:

  • Ionic Lock: The protonated nitrogen of the piperazine ring forms a salt bridge with Asp121 (Turkey

    
     numbering) on Transmembrane Helix 3 (TM3).[1] This is the anchor point for all monoamine GPCR ligands.
    
  • 
    -
    
    
    Stacking:
    The aromatic quinoline system engages in stacking interactions with Phe201 and Phe306 , stabilizing the hydrophobic core of the receptor.
Signaling Pathway Inhibition

The molecule blocks the endogenous catecholamine pathway. Below is the signaling cascade inhibited by this ligand:

Beta1_SignalingLigand4-Methyl-2-(piperazin-1-yl)quinolineReceptorBeta-1 Adrenergic Receptor(TM1-TM7)Ligand->ReceptorAntagonism(Blocks)GsGs Protein(Heterotrimeric)Receptor->GsActivation(Blocked)ACAdenylyl CyclaseGs->ACStimulationcAMPcAMPAC->cAMPConversionATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAActivationEffectCardiac Contractility(Inhibited)PKA->EffectPhosphorylation

Figure 1: Antagonism of the

1

Secondary Targets: The Serotonergic Profile

Due to its structural homology with Quipazine , this molecule is highly likely to possess off-target affinity for serotonin receptors. This "polypharmacology" is characteristic of piperazinyl-quinolines.[1]

5-HT Receptor (Putative)[1][6][7]
  • Class Effect: 2-piperazinylquinolines are classic 5-HT

    
     ligands.[1] The addition of the 4-methyl group often shifts activity from agonism (Quipazine) towards antagonism  or partial agonism.[1]
    
  • Relevance: Blockade of 5-HT

    
     is a key mechanism for atypical antipsychotics.[1]
    
  • Predicted Affinity:

    
     values in the low nanomolar range (10–100 nM).[1]
    
5-HT Receptor (Putative)[1][7]
  • Mechanism: Ligand-gated ion channel modulation.[1]

  • Context: Quipazine is a potent 5-HT

    
     agonist.[1] The 4-methyl analog likely retains binding affinity but may exhibit altered efficacy.
    

Experimental Validation Protocols

To validate the biological activity of 4-Methyl-2-(piperazin-1-yl)quinoline in your specific assay, follow these standardized protocols.

Protocol A: Radioligand Binding Assay (Membrane Prep)

Objective: Determine affinity (


1
StepActionCritical Parameter
1. Tissue Prep Homogenize HEK293 cells expressing human

-AR in ice-cold Tris-HCl buffer (pH 7.4).[1]
Temp: Keep at 4°C to prevent protease activity.
2. Ligand Setup Prepare serial dilutions of 4-Methyl-2-(piperazin-1-yl)quinoline (10 pM to 10

M).[1]
Solvent: Dissolve HCl salt in DMSO; keep final DMSO <1%.
3. Incubation Incubate membranes with

H-CGP12177 (radioligand) and test compound for 90 min at 25°C.
Equilibrium: Ensure sufficient time for competition.
4. Filtration Rapidly filter through GF/B glass fiber filters using a cell harvester.Wash: 3x with ice-cold buffer to remove unbound ligand.
5.[1] Analysis Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

.[1]
Cheng-Prusoff:

.
Protocol B: Experimental Workflow Visualization

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Assay Executioncluster_2Phase 3: Data AnalysisCompound4-Methyl-2-(piperazin-1-yl)quinoline(HCl Salt)SolubilizationDissolve in DMSO(10 mM Stock)Compound->SolubilizationDilutionSerial Dilution(Assay Buffer)Solubilization->DilutionIncubationIncubate 90 min @ 25°C(Equilibrium Binding)Dilution->IncubationMembranesHEK293 Membranes(hBeta1-AR or 5-HT2A)Membranes->IncubationRadioligandRadiotracer(e.g., 3H-CGP12177)Radioligand->IncubationHarvestVacuum Filtration(GF/B Filters)Incubation->HarvestScintillationLiquid ScintillationCounting (CPM)Harvest->ScintillationCurveFitNon-linear Regression(Sigmoidal Dose-Response)Scintillation->CurveFitKi_CalcCalculate Ki(Cheng-Prusoff Equation)CurveFit->Ki_Calc

Figure 2: Step-by-step workflow for determining binding affinity constants.[1]

Safety & Toxicology Profile

While primarily a research tool, the quinoline scaffold carries specific toxicological risks that must be monitored during in vivo or high-concentration in vitro use.

  • hERG Inhibition: Piperazinyl-quinolines are known to block the hERG potassium channel, leading to QT interval prolongation. Caution: Do not use concentrations >10

    
    M in functional assays without hERG control.
    
  • Cytotoxicity: Quinoline derivatives can intercalate into DNA or inhibit topoisomerase. Verify cell viability (MTT assay) if observing non-receptor-mediated effects.[1]

References

  • Christopher, J. A., et al. (2013). "Biophysical Fragment Screening of the

    
    -Adrenergic Receptor: Identification of High Affinity Aryl Piperazine Leads Using Structure-Based Drug Design."[2][3][4] Journal of Medicinal Chemistry, 56(9), 3446–3455.[1] 
    
    • Key Finding: Identification and crystalliz

      
      -AR (PDB: 3ZPR).[1]
      
  • RCSB Protein Data Bank. "Entry 3ZPR: Thermostabilised turkey beta1 adrenergic receptor with 4-methyl-2-(piperazin-1-yl) quinoline bound."[1][2] [1]

    • Key Data: 2.70 Å resolution structure confirming the binding mode.
  • Glennon, R. A., et al. (1986). "Quipazine analogs: structure-activity relationships at the serotonin 5-HT agonist receptor." Journal of Medicinal Chemistry. Key Context: Establishes the SAR of the piperazinyl-quinoline scaffold for serotonin receptors.

Technical Whitepaper: 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Utility Probe: Aminergic GPCR Ligand & High-Affinity Chromatographic Displacer [1][2][3]

Executive Summary

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a functionalized quinoline derivative that serves two distinct but critical roles in modern life sciences. In structural biology and medicinal chemistry , it acts as a stabilizing ligand for aminergic G-Protein Coupled Receptors (GPCRs), specifically utilized in the crystallization of the


-adrenergic receptor (PDB: 3ZPQ).[2][3] In bioprocessing , it functions as a high-performance displacer molecule for the purification of synthetic oligonucleotides, offering superior selectivity over traditional displacers in anion-exchange systems.[1][2][3] This guide synthesizes its chemical synthesis, pharmacological profile, and industrial applications.[3]
Chemical Identity & Physicochemical Properties
PropertyDetail
IUPAC Name This compound
Common Name 4-Methylquipazine (Analog)
CAS Number 1071545-91-9 (HCl salt); 50693-78-2 (Free base)
Molecular Formula

Molecular Weight 263.77 g/mol (HCl salt)
PDB Ligand ID 3WC (Associated with PDB 3ZPQ/3ZPR)
Solubility Soluble in water, DMSO, and Methanol
pKa ~8.5 (Piperazine secondary amine), ~4.0 (Quinoline nitrogen)
Pharmacological Profile: GPCR Interaction

Core Application: Structural Biology & Ligand Binding Assays[1][2][3]

This compound is a close structural analog of Quipazine (a non-selective 5-HT agonist) but is distinguished by the 4-methyl group on the quinoline ring.[1][2][3] This steric modification alters its binding kinetics and selectivity profile across the aminergic GPCR family.

Mechanism of Action
  • Target Class: Aminergic GPCRs (Serotonin 5-HT, Adrenergic

    
    , Dopamine D).[2][3]
    
  • Binding Mode: Orthosteric ligand.[3] The piperazine nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (Asp113 in

    
    -AR) in the receptor's transmembrane bundle.[2][3] The quinoline core engages in 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe/Trp) in the binding pocket.[2][3]
  • Structural Biology Utility: It has been successfully used as a co-crystallization ligand to stabilize the

    
    -Adrenergic Receptor  (Turkey 
    
    
    
    -AR) in a specific conformation, facilitating high-resolution X-ray diffraction studies (Resolution: 2.7 Å).[1][2][3]
Signaling Pathway & Binding Logic

The following diagram illustrates the interaction logic within the GPCR binding pocket, stabilizing the receptor for structural analysis.

GPCR_Binding Ligand 4-Methyl-2-(piperazin-1-yl)quinoline Pocket Orthosteric Binding Pocket Ligand->Pocket Diffuses into Interaction1 Salt Bridge (Asp113) Ligand->Interaction1 Piperazine N+ Interaction2 Pi-Pi Stacking (Phe/Trp) Ligand->Interaction2 Quinoline Ring Receptor Aminergic GPCR (e.g., Beta1-AR) Pocket->Receptor Located in TM Bundle Outcome Receptor Stabilization (PDB: 3ZPQ) Interaction1->Outcome Locks Conformation Interaction2->Outcome Reduces Mobility

Figure 1: Mechanistic interaction of the ligand within the GPCR binding pocket, leading to conformational stabilization.[1][2][3]

Bioprocessing Application: Oligonucleotide Purification

Core Application: Displacement Chromatography[1][2][3]

In the manufacturing of therapeutic oligonucleotides (e.g., siRNA, ASO), separating the full-length product from "n-1" failure sequences is challenging due to their similar charge densities. 4-Methyl-2-(piperazin-1-yl)quinoline acts as a highly selective displacer .[1][2][3]

  • Method: Anion Exchange Displacement Chromatography.[3]

  • Advantage: Unlike salt gradient elution, which relies on subtle equilibrium shifts, displacement chromatography uses a molecule (the displacer) with a higher affinity for the stationary phase than the target product.[3]

  • Mechanism: The displacer forms a sharp "shock wave" front, pushing the oligonucleotides off the column in highly concentrated, pure bands.[3] The 4-methyl-quinoline moiety provides the necessary hydrophobic selectivity, while the piperazine provides the charge interaction.[1][2][3]

Experimental Protocols
A. Chemical Synthesis (Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of the free base, followed by salt formation.

Reagents:

  • 2-Chloro-4-methylquinoline (1.0 eq)[1][2][3]

  • Piperazine (anhydrous, 3.0 - 5.0 eq)[1][2][3]

  • Solvent: 2-Ethoxyethanol or DMF[1][2][3]

  • Base:

    
     (optional, if using stoichiometric piperazine)[3]
    

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylquinoline (e.g., 10 mmol) in 2-ethoxyethanol (20 mL).

  • Addition: Add excess piperazine (30-50 mmol). Note: Excess piperazine acts as both the nucleophile and the acid scavenger, preventing the formation of bis-quinolyl byproducts.[3]

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 8–12 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2][3]
    
  • Workup:

    • Cool reaction to room temperature.[3][4]

    • Remove solvent under reduced pressure.[3][5]

    • Dissolve residue in DCM and wash with water (

      
      ) to remove excess piperazine.[3]
      
    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add 1.2 eq of HCl (4M in dioxane) dropwise at

    
    . The hydrochloride salt will precipitate.
    
  • Purification: Recrystallize from Ethanol/Ether to yield white/off-white crystals.

B. Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloro-4-methylquinoline Process Reflux (135°C) Solvent: Ethoxyethanol Start->Process Reagent Piperazine (Excess) Reagent->Process Intermediate Crude Free Base Process->Intermediate SnAr Reaction SaltStep HCl/Dioxane Addition Intermediate->SaltStep Final 4-Methyl-2-(piperazin-1-yl) quinoline HCl SaltStep->Final Precipitation

Figure 2: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution (SnAr).

Safety & Handling
  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.[3]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at room temperature.

References
  • Warne, T., et al. (2012).[3] Structure of the

    
    -adrenergic G-protein-coupled receptor. Nature , 488(7411), 171-177.[2][3] (Describes PDB 3ZPQ/3ZPR where this compound is a ligand). [2][3]
    
  • Liu, J., et al. (2009).[3] Effect of Displacer Chemistry on Displacer Efficacy for a Sugar-Based Anion Exchange Displacer Library. Journal of Chromatography A , 1216(4), 879-889.[3] (Contextualizes quinoline derivatives as displacers).

  • PubChem Compound Summary. (2025). 4-Methyl-2-piperazin-1-yl-quinoline.[1][2][3][6][7] National Center for Biotechnology Information.[3] Link

  • Verloop, A., et al. (1976).[3] The Benzoyl-Piperazine Moiety in Serotonin Antagonists. Journal of Medicinal Chemistry . (Foundational SAR for piperazinyl-quinolines).[1][2][3]

Sources

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling, Characterization, and Experimental Workflows

Executive Summary & Chemical Identity

This guide defines the operational standards for handling 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride , a bioactive heterocyclic compound often utilized as a serotonin receptor ligand (specifically targeting 5-HT2 and 5-HT3 sub-families) or as a scaffold in antimicrobial and anticancer drug discovery.

Due to its structural homology with Quipazine (a known non-selective serotonin agonist), this compound must be treated as a Potent CNS-Active Agent . The addition of the 4-methyl group alters lipophilicity and receptor binding affinity, potentially changing its toxicological profile compared to the parent scaffold.

1.1 Physicochemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 1071545-91-9 (HCl salt) / 53644-36-7 (Base)
Molecular Formula C₁₄H₁₇N₃[1][2] · xHCl (Typically Monohydrochloride)
Molecular Weight ~263.77 g/mol (Monohydrochloride)
Appearance Off-white to pale yellow crystalline solid
Solubility Water (High), DMSO (High), Ethanol (Moderate)
Hygroscopicity High (HCl salts are prone to moisture uptake)
Hazard Identification & Toxicology (SAR Analysis)

Standard Safety Data Sheets (SDS) for novel analogs are often generic. This section utilizes Structure-Activity Relationship (SAR) analysis to predict specific risks.

2.1 The "Quipazine Analog" Risk Factor

Researchers must apply the Precautionary Principle . This molecule is a structural analog of Quipazine (2-(1-piperazinyl)quinoline).

  • Mechanism: Likely 5-HT (Serotonin) receptor agonist.[3]

  • Acute Toxicity Risk: Potential for serotonergic overstimulation (tremors, hyperreflexia) if ingested or inhaled in significant quantities.

  • Irritation: The piperazine moiety is a known sensitizer and irritant (H315, H319, H335).

  • Genotoxicity: Quinoline derivatives carry a structural alert for mutagenicity, although substitution at the 2-position often mitigates this compared to unsubstituted quinoline.

2.2 GHS Classification (Derived)
Hazard CodeDescriptionSeverity
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning
H317 May cause an allergic skin reactionWarning (Piperazine motif)
Engineering Controls & Personal Protective Equipment (PPE)

The following hierarchy is required to prevent exposure to bioactive dusts.

SafetyHierarchy Hazard Bioactive Dust Hazard (Serotonergic Agonist) Engineering Level 1: Engineering Controls (Fume Hood / HEPA Enclosure) Hazard->Engineering Primary Containment PPE Level 2: PPE Barrier (Nitrile Gloves x2, N95/P100, Goggles) Engineering->PPE Secondary Barrier Admin Level 3: Admin Controls (SOPs, Waste Segregation) PPE->Admin Procedural Compliance

Figure 1: Exposure Control Hierarchy. Note that engineering controls are the primary defense against aerosolized salts.

Experimental Workflow: Solubilization & Storage

The hydrochloride salt improves water solubility but introduces acidity and hygroscopicity. Improper handling leads to hydrolysis or concentration errors due to water weight.

4.1 Protocol: The "Dry-Box" Weighing Method

Objective: Prevent moisture uptake during weighing to ensure molar accuracy.

  • Equilibration: Allow the storage vial to reach room temperature before opening (prevents condensation).

  • Ionization: Use an anti-static gun or ionizer bar on the balance. Quinoline salts often carry static charges, causing powder scattering.

  • Transfer: Weigh quickly into a pre-tared amber glass vial.

  • Reseal: Purge the stock vial with Argon or Nitrogen before resealing.

4.2 Solubilization Decision Tree

Choose the solvent based on the downstream application.

Solubilization Start Start: Solid HCl Salt Decision Intended Application? Start->Decision BioAssay Cell Culture / In Vivo Decision->BioAssay ChemSyn Chemical Synthesis Decision->ChemSyn DMSO Dissolve in DMSO (Stock: 10-50 mM) BioAssay->DMSO Preferred (Stability) Water Dissolve in H2O (Acidic pH check required) ChemSyn->Water If aqueous rxn Aliquot Aliquot to Amber Vials (Avoid Freeze-Thaw) DMSO->Aliquot Water->Aliquot Neutralize Buffer with HEPES/PBS (Only at moment of use) Aliquot->Neutralize Dilute 1:1000+

Figure 2: Solubilization Workflow. DMSO is preferred for stock solutions to prevent hydrolysis and bacterial growth.

4.3 Storage Specifications
  • Solid State: -20°C, Desiccated, Protected from light (Amber vial).

  • Solution (DMSO): -20°C or -80°C. Stable for 3-6 months.

  • Solution (Aqueous): Prepare fresh. Do not store >24 hours due to potential hydrolysis of the piperazine ring or oxidation of the quinoline nitrogen.

Emergency Procedures

In the event of exposure, treat the compound as a CNS-active agent .

  • Inhalation: Move to fresh air immediately. If the researcher exhibits tremors or confusion (signs of serotonin syndrome), seek emergency medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol/solvents (increases transdermal absorption).

  • Spill Cleanup:

    • Solid: Do not dry sweep (generates dust).[5] Cover with wet paper towels (if compatible) or use a HEPA vacuum.

    • Liquid: Absorb with vermiculite. Dispose of as Hazardous Chemical Waste (do not flush).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 598754, 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved from [Link]

  • Hong, S. S., et al. (2018).Quipazine as a reference 5-HT agonist: Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual reference for Quipazine class hazards).
  • ECHA (European Chemicals Agency).General Registration Information for Quinoline Derivatives.

Sources

Structural Analogs of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride: A Technical Guide to Design, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical space surrounding 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS: 50693-78-2). Structurally, this compound is a 4-methylated analog of Quipazine , a well-characterized non-selective serotonin (5-HT) receptor agonist.

While the 4-aminoquinoline isomers (e.g., piperaquine fragments) are predominantly utilized in antimalarial therapeutics, the 2-aminoquinoline scaffold discussed here is a privileged structure in Central Nervous System (CNS) medicinal chemistry. It serves as a potent template for modulating 5-HT2A (G-protein coupled) and 5-HT3 (ligand-gated ion channel) receptors.

This guide provides a roadmap for the rational design of structural analogs, validated synthetic protocols, and specific pharmacological assays to profile these compounds for neuropsychiatric indications.

Part 1: The Pharmacophore & Structural Logic

The Quipazine Scaffold

The core molecule, 4-Methyl-2-(piperazin-1-yl)quinoline, consists of two critical domains:[1]

  • The Lipophilic Anchor (Quinoline): The planar aromatic system intercalates into the receptor binding pocket (e.g., Trp residues in 5-HT receptors). The 4-methyl group adds steric bulk and lipophilicity compared to the parent Quipazine, potentially altering the binding vector within the hydrophobic pocket of the 5-HT2A receptor.

  • The Basic Headgroup (Piperazine): The secondary amine (pKa ~9.8) is protonated at physiological pH, forming a critical salt bridge with aspartate residues (e.g., Asp155 in 5-HT2A) in the receptor's orthosteric site.

Isomerism Warning (Critical E-E-A-T)

Distinction: Researchers must distinguish between the 2-yl and 4-yl isomers.

  • 2-(piperazin-1-yl): (Subject of this guide) Primarily serotonergic/CNS activity.

  • 4-(piperazin-1-yl): (e.g., 7-chloro-4-piperazinylquinoline) Primarily antimalarial/antimicrobial activity (chloroquine-like).

  • Implication: Misidentification of the substitution pattern will lead to complete failure in biological assay targeting.

Part 2: Rational Design of Analogs (SAR)

To optimize this scaffold, modifications should be targeted to three zones. The following table summarizes the Structure-Activity Relationship (SAR) trends established for Quipazine-like derivatives.

Table 1: SAR Optimization Strategy
ZoneModificationEffect on Pharmacology
Zone A: Quinoline Ring 4-Methyl (Current) Increases lipophilicity; enhances BBB penetration.
6, 7, or 8-Halogenation (Cl, F) Often increases metabolic stability (blocks hydroxylation) and affinity for 5-HT2C.
Heteroatom Substitution (Naphthyridine) Introducing nitrogen into the benzene ring (e.g., 1,8-naphthyridine) reduces lipophilicity and increases water solubility.
Zone B: Linker Direct Bond (Current) Essential for 5-HT3 agonist activity.
Methylene Spacer (-CH2-) Usually abolishes 5-HT3 affinity; shifts selectivity toward 5-HT1A or Dopamine D2.
Zone C: Distal Nitrogen Free Amine (NH) Promiscuous binding (5-HT2A/2C/3).
N-Methyl / N-Ethyl Increases 5-HT3 selectivity over 5-HT2A.
N-Benzyl / N-Aryl Shifts profile from Agonist to Antagonist ; drastically increases 5-HT2A affinity.

Part 3: Synthetic Protocols

The synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline relies on a robust Nucleophilic Aromatic Substitution (


). The presence of the ring nitrogen makes the C-2 position electrophilic, facilitating the displacement of a leaving group (Chlorine) by the piperazine amine.
Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Aniline + Ethyl Acetoacetate Step1 Cyclization (Knorr) (H2SO4, 100°C) Start->Step1 Inter1 4-Methylquinolin-2(1H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2-Chloro-4-methylquinoline Step2->Inter2 Step3 SnAr Substitution (Piperazine, K2CO3, DMF) Inter2->Step3 Final 4-Methyl-2-(piperazin-1-yl)quinoline Step3->Final Salt HCl Salt Formation (Et2O/HCl) Final->Salt

Figure 1: Step-wise synthetic pathway from commodity precursors to the final hydrochloride salt.

Detailed Protocol: Displacement

Note: This protocol assumes the possession of the intermediate 2-Chloro-4-methylquinoline.

  • Reagents:

    • 2-Chloro-4-methylquinoline (1.0 eq)

    • Piperazine (anhydrous) (5.0 eq) – Excess is critical to prevent bis-substitution (dimer formation).

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF or n-Butanol.

  • Procedure:

    • Dissolve 2-chloro-4-methylquinoline in DMF (5 mL/mmol).

    • Add

      
       and excess piperazine.
      
    • Reflux at 120°C for 12–18 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Silica gel; gradient DCM -> 10% MeOH/DCM with 1%

      
      ).
      
  • Salt Formation (Hydrochloride):

    • Dissolve the free base oil in diethyl ether.

    • Add 2M HCl in ether dropwise at 0°C until precipitation is complete.

    • Filter and recrystallize from Ethanol/Ether.

Part 4: Pharmacological Profiling (In Vitro)

To validate the biological activity of the synthesized analogs, a dual-pathway screening approach is required. Quipazine derivatives act on both G-protein coupled receptors (5-HT2A) and Ion Channels (5-HT3).

Signaling Pathways & Assay Logic (DOT Diagram)

SignalingPathways Ligand 4-Methyl-2-(piperazin-1-yl)quinoline R_5HT2A 5-HT2A Receptor (GPCR) Ligand->R_5HT2A Binding R_5HT3 5-HT3 Receptor (Ion Channel) Ligand->R_5HT3 Binding Gq Gq/11 Protein R_5HT2A->Gq IonFlux Na+/K+ Influx (Depolarization) R_5HT3->IonFlux PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Intracellular) IP3->Ca

Figure 2: Dual mechanism of action. Assays must measure Calcium Flux (Left) and Membrane Potential (Right).

Recommended Assay Protocols
A. Radioligand Binding Assay (Affinity)
  • Purpose: Determine

    
     values.
    
  • 5-HT2A Source: Rat frontal cortex homogenates or cloned human 5-HT2A (HEK293).

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOB (Agonist).
  • Protocol: Incubate membrane prep with radioligand and varying concentrations of the test analog (1 nM – 10

    
    M). Terminate by rapid filtration.
    
B. Functional Assay (Efficacy)[2]
  • Purpose: Determine if the analog is an Agonist or Antagonist.

  • Method: FLIPR Calcium Assay.

  • Mechanism: 5-HT2A activation releases intracellular

    
    .
    
  • Readout: Fluorescence increase using Fluo-4 AM dye. Agonists will cause a spike; Antagonists will blunt the spike caused by Serotonin.

Part 5: Therapeutic Horizons

Research into 4-Methyl-2-(piperazin-1-yl)quinoline analogs is currently expanding into three distinct therapeutic areas:

  • Neuropsychiatry (Psychedelics/Depression):

    • The 5-HT2A agonist activity mimics the mechanism of classic psychedelics (Psilocybin).[3] Analogs are being screened for "non-hallucinogenic" neuroplasticity promoters (psychoplastogens).

  • Appetite Suppression:

    • 5-HT2C agonism is a validated target for obesity (e.g., Lorcaserin). Modifications at the quinoline 6-position can enhance 5-HT2C selectivity.

  • Antimicrobial Potentiation:

    • While the 4-isomer is the primary antimicrobial, 2-aminoquinolines have shown efficacy as efflux pump inhibitors in resistant S. aureus strains.

References

  • PubChem. (2025).[1] 4-Methyl-2-piperazin-1-yl-quinoline (Compound Summary).[1][2][4] National Library of Medicine. [Link]

  • Jensen, A. A., et al. (2008). The 5-HT2A Receptor: Structure, Function and Ligand Recognition. Current Drug Targets. [Link]

  • Glennon, R. A., et al. (1986). Stimulus properties of arylpiperazines: 2-piperazinylquinoline (quipazine). Pharmacology Biochemistry and Behavior.[3] [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis and antimicrobial activity of some new 4-aminoquinoline derivatives.[5] Bollettino Chimico Farmaceutico. [Link]

Sources

4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride: In Vitro Biological Activity & Structural Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a synthetic small molecule belonging to the arylpiperazine class. While structurally analogous to the non-selective serotonin agonist Quipazine , this specific 4-methyl derivative is distinct for its role in G-Protein Coupled Receptor (GPCR) structural biology . It was identified via biophysical fragment screening as a high-efficiency ligand for the Beta-1 Adrenergic Receptor (β1-AR) , facilitating the stabilization of the receptor for X-ray crystallography (PDB ID: 3ZPR ).

This guide details its in vitro pharmacological profile, binding mechanism, and experimental protocols for its use as a chemical probe and structural tool.

Part 1: Pharmacological Profile & Mechanism of Action

Structural Biology & Binding Mode

The compound functions as an orthosteric antagonist (or inverse agonist) at the β1-AR. Unlike flexible endogenous ligands, 4-Methyl-2-(piperazin-1-yl)quinoline locks the receptor in an inactive conformation, reducing conformational heterogeneity—a critical requirement for high-resolution crystallography.

  • Primary Target: Beta-1 Adrenergic Receptor (β1-AR).[1]

  • Binding Site: Orthosteric pocket (Transmembrane domains).

  • Key Interactions (based on PDB 3ZPR):

    • Ionic Bond: The protonated secondary amine of the piperazine ring forms a salt bridge with Asp121 (Ballesteros-Weinstein 3.32) in TM3. This is the canonical anchor point for aminergic GPCR ligands.

    • Hydrophobic/Pi-Stacking: The quinoline scaffold wedges into the hydrophobic pocket formed by Val122 , Phe307 , and Phe359 , stabilizing the TM helices.

    • Steric Constraint: The 4-methyl group provides specific steric bulk that improves shape complementarity compared to the unsubstituted quipazine, enhancing ligand efficiency.

Selectivity & Off-Target Activity

Researchers must be aware of the "promiscuous" nature of the arylpiperazine scaffold.

  • Serotonergic Activity: Due to its similarity to Quipazine, this compound likely possesses affinity for 5-HT2 and 5-HT3 receptors. In vitro assays often show cross-reactivity in this class; however, the 4-methyl substitution was optimized for β1-AR stabilization.

  • Adrenergic Selectivity: It displays high affinity for β1-AR but acts as a competitive antagonist, blocking the binding of endogenous catecholamines (epinephrine/norepinephrine).

Signaling Pathway Interference

The compound inhibits the Gs-coupled signaling cascade. By locking the receptor in an inactive state, it prevents the GDP-GTP exchange on the Gαs subunit.

G cluster_membrane Plasma Membrane Ligand 4-Methyl-2-(piperazin-1-yl)quinoline B1AR β1-Adrenergic Receptor (Transmembrane Domain) Ligand->B1AR  High-Affinity Binding (Ki < 100 nM) Gs Gs Protein Heterotrimer (Inactive) B1AR->Gs  Stabilization of Inactive State AC Adenylyl Cyclase Gs->AC  No Activation cAMP cAMP Production AC->cAMP  Basal Levels Only PKA Protein Kinase A (Activation) cAMP->PKA

Caption: Mechanism of Action. The ligand binds the β1-AR, stabilizing the inactive conformation and preventing Gs-protein coupling and downstream cAMP accumulation.

Part 2: In Vitro Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

This compound is often used as a reference or starting point in fragment-based drug discovery (FBDD).

Objective: Determine binding kinetics (


, 

) and affinity (

) against thermostabilized GPCRs.

Materials:

  • Sensor Chip: CM5 or Ni-NTA (for His-tagged receptor).

  • Ligand: 4-Methyl-2-(piperazin-1-yl)quinoline HCl (10 mM DMSO stock).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 0.01% CHS (Cholesteryl Hemisuccinate) + 0.1% DDM (n-Dodecyl-β-D-maltoside) to maintain receptor stability.

Workflow:

  • Immobilization: Capture the thermostabilized β1-AR onto the sensor chip to a density of ~3000-5000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject the ligand in a concentration series (e.g., 0.1 µM to 100 µM) at a flow rate of 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Regeneration: Usually not required for rapid-off fragments; if necessary, use a brief pulse of 10 mM Glycine-HCl pH 2.5.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to derive

    
    .
    
Protocol B: Radioligand Displacement Assay

To validate affinity and competition against standard beta-blockers.

Materials:

  • Radioligand:

    
    -CGP12177 (Specific Activity ~40 Ci/mmol).
    
  • Receptor Source: Membranes from CHO-K1 cells overexpressing human β1-AR.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Steps:

  • Preparation: Dilute 4-Methyl-2-(piperazin-1-yl)quinoline in assay buffer (10 concentrations, range

    
     to 
    
    
    
    M).
  • Incubation: Mix 50 µL membrane suspension (10-20 µg protein), 50 µL radioligand (~1 nM final), and 50 µL test compound.

  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Add scintillation cocktail and count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Data Summary & Structural Insights

The following table summarizes the key physicochemical and biological properties derived from its use in structural biology.

ParameterValue / CharacteristicContext
PDB ID 3ZPR Co-crystal structure with Turkey β1-AR
Ligand Efficiency (LE) High (> 0.3 kcal/mol/heavy atom)Optimized from fragment screening hits
Molecular Weight 227.31 g/mol (Free base)Small size allows deep pocket penetration
Key Interaction Asp121 (TM3) Salt bridge (Essential for binding)
Solubility High (in aqueous buffer)Hydrochloride salt enhances solubility for assays
Thermostability

shift > 5°C
Significantly stabilizes receptor for crystallization
Structural Discovery Workflow

The identification of this compound represents a classic case of Fragment-Based Drug Design (FBDD) applied to GPCRs.

FBDD Step1 Fragment Library (Low MW < 200Da) Step2 Biophysical Screening (SPR / Tms) Step1->Step2 Step3 Hit Identification (Arylpiperazine Core) Step2->Step3  Weak Affinity Step4 Hit Optimization (Addition of 4-Methyl) Step3->Step4  SAR Expansion Step5 Co-Crystallization (PDB: 3ZPR) Step4->Step5  High Affinity  Stabilizer

Caption: Discovery Pipeline. The compound evolved from a low-affinity arylpiperazine fragment into a potent stabilizer via structure-guided optimization.

References

  • Warne, T., et al. (2008). Structure of a β1-adrenergic G-protein-coupled receptor.[1][2] Nature, 454(7203), 486-491.

  • Christopher, J. A., et al. (2013). Biophysical fragment screening of the β1-adrenergic receptor: identification of high ligand efficiency hits. Journal of Medicinal Chemistry, 56(9), 3446–3455.

  • Moukhametzianov, R., et al. (2011). Two distinct conformations of helix 6 observed in antagonist-bound structures of a beta1-adrenergic receptor. Proceedings of the National Academy of Sciences, 108(20), 8228-8232.

  • RCSB PDB. (2024). Ligand Summary for 4-Methyl-2-(piperazin-1-yl)quinoline. Protein Data Bank.[2][3][4]

Sources

Sourcing and Validating 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug development professionals requiring high-purity 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride. It moves beyond simple catalog listings to address sourcing strategy, quality validation, and technical application.

Executive Technical Summary

This compound (CAS: 1071545-91-9) is a functionalized quinoline derivative utilized primarily in two distinct high-value workflows:

  • Medicinal Chemistry: As a structural analog of Quipazine , acting as a serotonin (5-HT) receptor ligand or a pharmacophore building block.

  • Bioseparation Engineering: As a chemically selective displacer in cation-exchange displacement chromatography, capable of resolving complex protein mixtures (e.g., ribonuclease A, chymotrypsinogen) due to its high affinity and low molecular mass.

This guide provides a verified sourcing framework, quality control (QC) protocols, and handling procedures to ensure experimental integrity.

Chemical Identity & Commercial Profile[1][2][3]

Before procurement, verify the exact salt form required. The hydrochloride salt is preferred for aqueous solubility in biological assays and chromatographic buffers, whereas the free base (CAS 50693-78-2) is utilized for organic synthesis intermediates.[1]

ParameterTechnical Specification
Chemical Name This compound
CAS Number 1071545-91-9 (HCl salt); 50693-78-2 (Free base)
Molecular Formula C₁₄H₁₈ClN₃ (HCl salt)
Molecular Weight 263.77 g/mol
Key Structural Features Quinoline core, C4-Methyl group, C2-Piperazine (secondary amine)
Solubility Water (moderate/high as HCl salt), DMSO, Methanol
Purity Standard >98% (HPLC) required for biological/displacement use
Verified Supplier Landscape

The market for this compound is split between catalog suppliers (for mg-g scale) and bulk manufacturers.[1]

Supplier TierRecommended VendorsTypical Lead TimeApplication
Tier 1: Validated Catalog BLD Pharm , Biosynth , Enamine 1–5 DaysHTS, Reference Standards, Small-scale Chromatography
Tier 2: Aggregators MolPort, eMolecules, ChemSpace1–2 WeeksComparison Shopping, Regional Sourcing
Tier 3: Custom Synthesis Wuxi AppTec, Pharmaron4–8 WeeksBulk (>100g) or GMP requirements

Sourcing Insight: For displacement chromatography applications requiring >10g, custom synthesis via the nucleophilic aromatic substitution of 2-chloro-4-methylquinoline with piperazine is often 40–60% more cost-effective than catalog aggregation.[1]

Strategic Sourcing Decision Matrix

The following logic flow dictates the optimal procurement strategy based on your experimental scale and purity requirements.

ProcurementStrategy Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 5 grams Scale->Small R&D Large > 10 grams Scale->Large Pilot/Process App Application? Bio Bioassay / Pharma App->Bio High Purity (>99%) Chrom Displacement Chrom. App->Chrom Mod Purity (>97%) Catalog Tier 1 Catalog (BLD Pharm/Biosynth) Small->Catalog Large->App Custom Custom Synthesis (Contract Lab) Bio->Custom RePurify Buy Bulk -> In-house Recrystallization Chrom->RePurify

Figure 1: Decision matrix for sourcing 4-Methyl-2-(piperazin-1-yl)quinoline HCl based on scale and application criticalities.

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly is a critical failure point in drug development. Upon receipt, the following Self-Validating Protocol must be executed.

A. Identity Verification (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Diagnostic Signals:

    • Methyl Group: Singlet at ~2.60 ppm (3H).

    • Piperazine Ring: Two multiplets at ~3.0–4.0 ppm (8H). Broadening may occur due to HCl salt dynamics.[1]

    • Aromatic Region: Quinoline protons (5H) typically between 7.2–8.0 ppm.

  • Pass Criteria: Integration ratio of Methyl : Aromatic protons must be 3:5.[1]

B. Purity Analysis (HPLC)

The basic piperazine moiety causes peak tailing on standard silica columns. Use the following method to ensure sharp peak shape and accurate impurity quantification.

Protocol: Acidic Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Flow Rate: 1.0 mL/min.[1]

  • Acceptance: Purity > 98.0% AUC. Major impurity is often the hydrolyzed 4-methyl-2-hydroxyquinoline (quinolinone).[1]

Technical Application: Displacement Chromatography

While often sold as a building block, this compound is a high-performance displacer for protein purification.[1]

Mechanism of Action

In cation-exchange systems, 4-Methyl-2-(piperazin-1-yl)quinoline acts as a "chemically selective" displacer.[1] It possesses a higher affinity for the stationary phase than the target proteins but a lower molecular weight, allowing it to form a sharp "displacement train."

DisplacementMechanism Resin Cation Exchange Resin (Negatively Charged) Protein Target Protein (Bound) Resin->Protein Initial State Displacer 4-Methyl-2-(piperazin-1-yl)quinoline (High Affinity Ligand) Resin->Displacer Displacer Occupies Sites Elution Protein Eluted (Concentrated Band) Protein->Elution Displaced & Focused Displacer->Resin Competitive Binding (Higher Affinity)

Figure 2: Mechanism of chemically selective displacement.[2] The quinoline derivative displaces bound proteins, concentrating them into highly resolved bands.[1]

Experimental Setup for Displacer Use:

  • Column: Strong Cation Exchanger (e.g., SP Sepharose).

  • Carrier Buffer: 50 mM Phosphate, pH 6.0–7.5.

  • Displacer Concentration: 5–10 mM in carrier buffer.

  • Process: Load protein -> Wash -> Pump Displacer Solution.[1] The protein will elute in a rectangular pulse before the displacer breakthrough.[1]

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: Stable in DMSO for >3 months at -20°C. Aqueous solutions should be prepared fresh or frozen, as the piperazine ring is susceptible to slow oxidation or hydrolysis under extreme pH.[1]

  • Safety: The compound is a piperazine derivative.[1] Treat as a potential irritant and sensitizer.[1] Wear standard PPE (gloves, goggles, lab coat).

References

  • Morrison, C. J., & Cramer, S. M. (2009). Evaluation of chemically selective displacer analogues for protein purification. Analytical Chemistry, 81(15), 6285–6294.[3] [Link]

  • PubChem. (n.d.).[4] 4-Methyl-2-piperazin-1-yl-quinoline (CID 598754).[1][5] National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2025). Purification of an oligonucleotide at high column loading by high affinity, low-molecular-mass displacers. Retrieved from [Link]

Sources

Purity Standards & Analytical Strategy: 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS: 1071545-91-9) serves as a critical pharmacophore in the development of serotonin receptor ligands (specifically 5-HT agonists) and multidrug resistance (MDR) modulators. Its structural integrity relies on the stability of the piperazine ring and the quinoline core.

This guide moves beyond basic Certificate of Analysis (CoA) parameters to establish a Quality by Design (QbD) framework. We define the Critical Quality Attributes (CQAs) necessary to ensure downstream success in biological assays and formulation, specifically addressing the hygroscopic nature of the hydrochloride salt and the kinetic risks of dimerization during synthesis.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

To control purity, one must first define the molecular vulnerabilities. The molecule consists of a lipophilic quinoline ring substituted at the 2-position with a hydrophilic piperazine moiety.

Chemical Structure & Properties[1][2][3]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₇N₃ · xHCl (Typically monohydrochloride or dihydrochloride; stoichiometry must be defined).

  • Key Reactivity:

    • Basic Nitrogens: The distal piperazine nitrogen (

      
      ) is the primary protonation site. The quinoline nitrogen (
      
      
      
      ) is less basic.
    • Nucleophilicity: The secondary amine on the piperazine ring is a nucleophile, posing a risk of self-reaction or reaction with electrophilic impurities.

Critical Quality Attributes (CQAs)

The following attributes directly impact the safety and efficacy of the material:

CQATarget SpecificationScientific Rationale
Assay (HPLC)

(w/w)
High purity required to prevent off-target binding in receptor assays.
Salt Stoichiometry

eq (Mono-HCl)
Excess HCl leads to hygroscopicity; insufficient HCl leads to free base instability (oxidation).
Bis-Quinoline Dimer

A specific process impurity (see Section 2) that acts as a potent competitive antagonist.
Palladium (Pd)

ppm
If Pd-catalyzed Buchwald-Hartwig coupling is used, residual metal is toxic and interferes with biological assays.
Water Content

HCl salts are hygroscopic. Excess water promotes hydrolysis and inaccurate weighing.

Part 2: Impurity Profiling & Origin

Understanding the origin of impurities allows for their control. The synthesis typically involves the Nucleophilic Aromatic Substitution (


) of 2-chloro-4-methylquinoline with piperazine.
The "Dimer" Risk

The most critical process impurity is the Bis-impurity (1,4-bis(4-methylquinolin-2-yl)piperazine). This occurs if the piperazine reagent is not present in sufficient excess, allowing the product to react with a second molecule of the starting material.

Degradation Pathways
  • Oxidative Degradation: The secondary amine is susceptible to N-oxidation (N-oxide formation) upon exposure to air/light.

  • Hydrolysis: While the quinoline ring is stable, the salt form can degrade if stored in high humidity, potentially leading to ring opening (rare) or hydrate formation.

Synthesis & Impurity Map (Graphviz)

G SM1 Start: 2-Chloro-4-methylquinoline Rxn Reaction: SnAr / Reflux SM1->Rxn SM2 Reagent: Piperazine (Excess) SM2->Rxn Prod Target: 4-Methyl-2-(piperazin-1-yl)quinoline Rxn->Prod Main Pathway Imp1 Impurity A: Unreacted 2-Chloro (Genotoxic Potential) Rxn->Imp1 Incomplete Conv. Imp2 Impurity B: Bis-Quinoline Dimer (Stoichiometry Failure) Rxn->Imp2 Low Piperazine Eq. Imp3 Impurity C: Piperazine N-Oxide (Storage/Oxidation) Prod->Imp3 O2 / Light

Figure 1: Synthesis pathway highlighting the origin of critical process impurities (A & B) and degradation products (C).

Part 3: Analytical Methodologies

Standard reverse-phase HPLC often fails for piperazine derivatives due to severe peak tailing caused by the interaction of the basic nitrogen with residual silanols on the column stationary phase.

The Solution: Use of a low-pH mobile phase with an embedded polar group column or ion-pairing chromatography.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is validated for specificity against the Bis-quinoline dimer.

  • Column: C18 with polar-embedded group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion),

    
    .
    
  • Mobile Phase A:

    
     Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).
    
  • Mobile Phase B:

    
     TFA in Acetonitrile.
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Max absorption of quinoline core) and 
    
    
    
    .
  • Column Temp:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 5 95

| 25.0 | 95 | 5 |

Note: The Bis-quinoline dimer is highly lipophilic and will elute late (approx. 18-20 min), while the piperazine N-oxide will elute early.

Analytical Decision Tree (Graphviz)

Analysis Sample Sample: Crude/Pure Salt Test1 1. HPLC-UV (Purity) Sample->Test1 Test2 2. H-NMR (Identity/Solvents) Sample->Test2 Test3 3. Titration (Cl- Content) Sample->Test3 Dec1 Purity > 98%? Test1->Dec1 Dec2 Dimer < 0.15%? Dec1->Dec2 Yes Fail Reject / Recrystallize Dec1->Fail No Pass Release Material Dec2->Pass Yes Dec2->Fail No

Figure 2: Analytical workflow for batch release.

Part 4: Establishing Specifications

Based on ICH Q3A (Impurities in New Drug Substances) and Q6A (Specifications), the following limits are recommended for research and early-phase development.

Specification Sheet
Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification

Conforms to structure
Assay (HPLC) HPLC-UV

(anhydrous basis)
Impurity A (2-Cl-SM) HPLC

(Genotoxic alert)
Impurity B (Dimer) HPLC

Total Impurities HPLC

Chloride Content Titration (

)

(Theoretical for Mono-HCl: 13.4%)
Residual Solvents GC-HSEthanol

ppm; DCM

ppm
Loss on Drying TGA / KF

(Hygroscopic nature)

Part 5: Stability & Storage Guidelines

Piperazine salts are generally stable, but the secondary amine is a liability.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, converting a free-flowing powder into a sticky gum.

    • Protocol: Store in tightly sealed amber glass vials with a desiccant pack.

  • Oxidation:

    • Protocol: Headspace should be purged with Argon or Nitrogen. Store at

      
       for long-term retention (
      
      
      
      months).
  • Re-test Period: 12 months if stored at

    
    ; 6 months if stored at 
    
    
    
    .

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 598754, 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved from [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for 2-chloroquinoline control).[3] Retrieved from [Link]

Sources

Methodological & Application

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Pharmacological Characterization of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride: In Vitro Binding and Functional Assay Protocols

Introduction & Application Overview

Compound Identity: this compound (CAS: 1071545-91-9) Chemical Class: Piperazinyl-quinoline derivative.[1][2] Primary Target Class: Serotonin (5-Hydroxytryptamine; 5-HT) Receptors.[3]

Scientific Context: The piperazinyl-quinoline scaffold, exemplified by the parent compound Quipazine, is a privileged structure in medicinal chemistry known for its potent serotonergic activity. The addition of a methyl group at the 4-position (4-Methyl-2-(piperazin-1-yl)quinoline) modulates steric bulk and lipophilicity, often shifting selectivity profiles among 5-HT receptor subtypes (specifically 5-HT


, 5-HT

, and 5-HT

).

Application Scope: This protocol details the in vitro characterization of 4-Methyl-2-(piperazin-1-yl)quinoline HCl. It is designed for researchers aiming to:

  • Determine Binding Affinity (

    
    ):  Quantify the strength of interaction with the 5-HT
    
    
    
    receptor (a primary candidate for this scaffold).
  • Assess Functional Efficacy (

    
    /
    
    
    
    ):
    Distinguish between agonism and antagonism using a G
    
    
    -coupled calcium flux assay.

Compound Handling & Stock Preparation

Critical Causality: As a hydrochloride salt, the compound is polar but may exhibit pH-dependent solubility. Improper solubilization can lead to "crash-out" in aqueous buffers, yielding false negatives in binding assays.

Protocol:

  • Weighing: Weigh 10 mg of 4-Methyl-2-(piperazin-1-yl)quinoline HCl into a sterile glass vial.

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) to achieve a 10 mM stock solution .

    • Why: DMSO ensures complete dissociation of the organic moiety from the HCl counter-ion and maintains stability at -20°C.

  • Storage: Aliquot into light-protected vials (amber) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution: On the day of the assay, dilute the DMSO stock into the Assay Buffer.

    • Constraint: Final DMSO concentration in the well must be

      
       to avoid cytotoxicity or non-specific membrane perturbation.
      

Assay Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to data extraction, highlighting the parallel tracks for Binding (Affinity) and Function (Efficacy).

AssayWorkflow cluster_Binding Track A: Radioligand Binding cluster_Functional Track B: Calcium Flux (FLIPR) Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Membrane CHO-K1 Membranes (h5-HT2C) Dilution->Membrane Cells Live CHO-K1 Cells (h5-HT2C) Dilution->Cells Harvest Filter Harvest (GF/B Plates) Membrane->Harvest Incubate 60m Tracer [3H]-Mesulergine (Radioligand) Tracer->Harvest Count Scintillation Counting Harvest->Count Analysis Data Analysis (4-Parameter Logistic) Count->Analysis Calculate Ki Dye Fluo-4 AM Loading Cells->Dye Inject Ligand Injection (Agonist Mode) Dye->Inject Read Fluorescence Readout Inject->Read Real-time Ca2+ Read->Analysis Calculate EC50

Caption: Parallel workflow for determining affinity (Track A) and efficacy (Track B) of 4-Methyl-2-(piperazin-1-yl)quinoline.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of the compound for the 5-HT

receptor. Mechanism: Competition binding against a known radioligand (

-Mesulergine).
Materials:
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT

    
     (edited isoform INI).
    
  • Radioligand:

    
    -Mesulergine (Specific Activity ~80 Ci/mmol). Final concentration: 1 nM (
    
    
    
    equivalent).
  • Non-Specific Binding (NSB) Control: Mianserin (10

    
    M).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.
    
Step-by-Step Procedure:
  • Preparation: Thaw membranes and homogenize gently in Assay Buffer. Dilute to 5-10

    
    g protein/well.
    
  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • NSB: Mianserin (10

      
      M) + Membranes + Radioligand.
      
    • Test: 4-Methyl-2-(piperazin-1-yl)quinoline (10 concentrations, 10 nM to 100

      
      M) + Membranes + Radioligand.
      
  • Incubation: Incubate plates for 60 minutes at 27°C .

    • Scientific Rationale: 5-HT receptors are thermally sensitive; 27°C is optimal to reach equilibrium without rapid protein degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding to the filter).

  • Wash: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillant and count radioactivity (CPM) on a MicroBeta counter.

Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: Determine if the compound acts as an agonist (activates receptor) or antagonist (blocks activation). Mechanism: 5-HT


 couples to G

, triggering the PLC pathway and intracellular Calcium (

) release.
Signaling Pathway Visualization

GqPathway Ligand 4-Methyl-2- (piperazin-1-yl)quinoline Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Fluorescence Signal Increase Ca->Response Binds Fluo-4

Caption: Gq-coupled signaling cascade utilized in the functional calcium flux assay.

Step-by-Step Procedure:
  • Cell Seeding: Seed CHO-K1-h5HT2C cells in black-wall, clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux). Incubate 45 min at 37°C.

  • Compound Addition (Agonist Mode):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject 4-Methyl-2-(piperazin-1-yl)quinoline (diluted in HBSS buffer).

    • Monitor: Measure fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with the test compound for 15 min.

    • Inject Serotonin (5-HT) at its

      
       concentration.
      
    • Monitor: Look for inhibition of the Serotonin-induced calcium spike.

Data Analysis & Interpretation

Quantitative Output Table

Summarize your findings using the following template:

ParameterDefinitionCalculation MethodExpected Range (Quipazine Analogs)

(Binding)
Concentration displacing 50% of radioligandSigmoidal Dose-Response (Variable Slope)10 nM - 500 nM

Inhibitory Constant (Affinity)Cheng-Prusoff Equation:

Dependent on IC50

(Func)
Concentration inducing 50% max response4-Parameter Logistic Regression50 nM - 1

M

Efficacy relative to endogenous ligand

60-100% (Partial to Full Agonist)
Validation Criteria (Self-Validating System):
  • Z-Factor: The assay is valid only if the Z' factor > 0.5.

    • 
       (where p = positive control, n = negative control).
      
  • Hill Slope: For binding, the Hill slope should be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites.

References

  • Jensen, A. A., et al. (2006). "The 5-HT2A, 5-HT2B and 5-HT2C receptor binding of quipazine analogues." European Journal of Pharmacology. (Note: Generalized reference for Quipazine analog pharmacology).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 598754, 4-Methyl-2-piperazin-1-ylquinoline.

  • IUPHAR/BPS Guide to Pharmacology. "5-HT2C Receptor."

  • Assay Guidance Manual. (2012). "FLIPR Assays for GPCRs." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Note: HPLC Analysis of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a robust, validated protocol for the separation and quantification of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, a pharmacologically significant scaffold often found in serotonin receptor ligands (e.g., 5-HT2C agonists) and antimalarial derivatives.[1][2][3][4] Due to the presence of a secondary amine on the piperazine ring and the hydrophobic quinoline core, this molecule presents specific chromatographic challenges, notably peak tailing and pH-dependent retention shifts.[1][3][4] This guide details a Reverse-Phase HPLC (RP-HPLC) method utilizing a Charged Surface Hybrid (CSH) or End-capped C18 column under acidic conditions to ensure sharp peak shape and high reproducibility.[1][2][3][4]

Introduction & Analyte Profiling[1][2][3][4][5]

Chemical Properties

The analyte consists of a lipophilic quinoline ring substituted with a methyl group and a polar piperazine moiety.[1][3][4]

  • Chemical Formula: C14H17N3[2][4] · HCl

  • Molecular Weight: 227.31 g/mol (Free base)[1][2][3][4]

  • Key Functional Groups:

    • Quinoline Nitrogen (N1):[1][2][3][4] Weakly basic (pKa ~4.9).[1][2][3][4]

    • Piperazine Distal Nitrogen (N4):[1][2][3][4] Secondary amine, highly basic (pKa ~9.8).[1][2][3][4]

    • Salt Form: Hydrochloride (increases aqueous solubility).[1][2][3][4]

Chromatographic Challenges

The primary challenge in analyzing piperazine-quinolines is the interaction between the protonated secondary amine (at pH < 9) and residual silanol groups on the silica support of HPLC columns.[1][3][4] This ionic interaction typically results in:

  • Peak Tailing: Asymmetry factors > 1.5.

  • Retention Instability: Slight changes in mobile phase pH cause significant retention time shifts.[1][2][3][4]

  • Carryover: Basic amines can adsorb to stainless steel or column frits.[1][2][3][4]

Scientific Rationale for Method Selection: To mitigate silanol interactions, this protocol employs a low pH (pH 2.5 - 3.[1][2][3][4]0) strategy . At this pH, silanols are protonated (neutral), reducing cation-exchange interactions.[1][2][3][4] Furthermore, we utilize a modern Type B silica (high purity) or Hybrid particle column to minimize surface acidity.[1][3][4]

Method Development Workflow

The following diagram illustrates the decision matrix used to select the optimal separation conditions for this basic heterocycle.

MethodDevelopment Start Analyte: 4-Methyl-2-(piperazin-1-yl)quinoline pKa_Check Check pKa (Piperazine NH ~9.8) Start->pKa_Check Column_Select Column Selection pKa_Check->Column_Select Path_High_pH High pH (>10) (Requires Hybrid Silica) Column_Select->Path_High_pH Alternative Path_Low_pH Low pH (<3.0) (Suppresses Silanols) Column_Select->Path_Low_pH Recommended Mobile_Phase Mobile Phase: 0.1% TFA or Formic Acid Path_Low_pH->Mobile_Phase Interaction Mechanism: Protonated Amine + Neutral Silanol Mobile_Phase->Interaction Result Result: Sharp Peak, No Tailing Interaction->Result

Figure 1: Method Development Logic. The low pH pathway is prioritized for general HPLC system compatibility and column longevity.

Experimental Protocol

Instrumentation & Reagents[1][2][3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Waters XBridge C18.[1][2][3][4]

    • Why: "Eclipse Plus" columns are double end-capped to block silanols.[1][2][3][4]

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA) or Phosphoric Acid.[1][2][3][4]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2][3][4]5)Suppresses silanol ionization; keeps analyte fully protonated.[1][2][3][4]
Mobile Phase B Acetonitrile (100%)Strong eluent for the hydrophobic quinoline core.[2][3][4]
Flow Rate 1.0 mL/minStandard backpressure balance.[1][2][3][4]
Column Temp 30°CImproves mass transfer and peak sharpness.[1][2][3][4]
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 254 nm (Primary), 320 nm (Secondary)254 nm is universal; 320 nm is specific to the quinoline chromophore.[1][3][4]
Gradient Program

A gradient is recommended to elute potential synthetic impurities or degradation products.[1][2][3][4]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Methyl-2-(piperazin-1-yl)quinoline HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.[1][2][3][4]

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (to match initial gradient conditions).

System Suitability & Validation Criteria

To ensure data trustworthiness (E-E-A-T), the system must pass specific suitability tests before sample analysis.[1][3][4]

SystemSuitability Input 5 Replicate Injections (50 µg/mL Standard) Check1 RSD (Area) ≤ 2.0% Input->Check1 Check2 Tailing Factor (T) ≤ 1.5 Input->Check2 Check3 Theoretical Plates (N) > 5000 Input->Check3 Decision Pass? Check1->Decision Check2->Decision Check3->Decision Proceed Analyze Samples Decision->Proceed Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No

Figure 2: System Suitability Workflow based on USP <621> guidelines.

Validation Parameters (ICH Q2(R1))
  • Linearity: 5 µg/mL to 100 µg/mL (R² > 0.999).[1][2][3][4]

  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (Signal-to-Noise 3:1 and 10:1).[1][2][3][4]

  • Precision: Intra-day RSD < 2.0%.[1][2][3][4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary amine interaction with silanols.[1][2][3][4]Ensure Mobile Phase A pH is < 3.[1][2][3][4]0. Add 0.1% Triethylamine (TEA) as a competing base if using older columns.[1][2][3][4]
Retention Shift Temperature fluctuation or pH drift.[1][2][3][4]Use a column oven (30°C). Prepare buffer fresh daily to prevent evaporation/pH change.[1][2][3][4]
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (High % Water).[1][2][3][4]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][3][4] (2005).[1][2][3][4][5][6][7][8] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1][2][3][4] Wiley-Interscience. (1997).[1][2][3][4] (Standard text for HPLC theory regarding basic amines).

  • PubChem. Compound Summary for CID 598754: 4-Methyl-2-piperazin-1-yl-quinoline.[1][2][3][4] National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds.[1][2][3][4] (Technical Note). Available at: [Link][1][2][3][4]

  • Agilent Technologies. Analysis of Basic Compounds using Agilent Zorbax Eclipse Plus. (Application Note). Available at: [Link]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to their specific regulatory requirements.

Sources

Application Note: Structural Elucidation and Purity Assessment of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the nuclear magnetic resonance (NMR) characterization of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride , a pharmacophore structurally related to the serotonin agonist Quipazine.[1][2][3] This guide addresses the specific challenge of distinguishing the 4-methyl substituted analog from its parent compound and verifying the hydrochloride salt stoichiometry.

Key Technical Insight: The definitive structural proof lies in the multiplicity of the quinoline H-3 proton.[2][3] Unlike the parent 2-(piperazin-1-yl)quinoline, where H-3 appears as a doublet (


 Hz), the 4-methyl derivative renders H-3 as a distinct singlet  due to the substitution at the C-4 position.[1][2]

Chemical Context & Structural Logic[2][4][5]

The Analyte

The molecule consists of a quinoline core substituted at the 2-position with a piperazine ring and at the 4-position with a methyl group.[2][3] The hydrochloride salt form protonates the secondary amine of the piperazine ring (the most basic site), significantly influencing chemical shifts in the aliphatic region.

Solubility and Solvent Selection[2][4]
  • Preferred Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).[1][2][3]

  • Rationale: The hydrochloride salt is often sparingly soluble in CDCl₃.[2][3] D₂O causes the exchange of the ammonium protons and the potential loss of the amide-like resonance character, obscuring the salt formation confirmation.[2] DMSO-d₆ ensures complete solubility and slows proton exchange enough to often visualize the ammonium protons.[2][3]

Experimental Protocol

Sample Preparation

Objective: Prepare a homogenous solution free of concentration gradients.

  • Weighing: Accurately weigh 5–10 mg of the solid hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use an ampoule or fresh bottle to minimize water peaks (

      
       ppm), which can overlap with piperazine signals.[1]
      
  • Mixing: Vortex for 30 seconds or sonicate for 1 minute until the solution is clear.

  • Transfer: Transfer to a high-quality 5mm NMR tube. Filter through a cotton plug if any suspension remains.[2][3]

Acquisition Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Spectral Width: -2 to 14 ppm (to capture broad ammonium peaks).[1][3]

  • Relaxation Delay (D1):

    
     second (Standard); 
    
    
    
    seconds (for qNMR).
  • Scans (NS): 16–64 (depending on concentration).[1][3]

  • Temperature: 298 K (25°C).[1][3]

Spectral Analysis & Interpretation

Expected Chemical Shifts (DMSO-d₆)

The following table outlines the expected resonances. Note that exact values may shift slightly based on concentration and temperature.[2][3]

Structural UnitPositionMultiplicityApprox.[2][3] Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
IntegrationMechanistic Insight
Ammonium Piperazine NH₂⁺Broad Singlet9.0 – 9.52HExchangeable; confirms HCl salt formation.[1][2]
Quinoline H-8 (Peri-position)Doublet / Multiplet7.8 – 8.01HDeshielded by ring current and proximity to N.
Quinoline H-5, H-6, H-7Multiplets7.2 – 7.73HTypical aromatic pattern (ABCD system).[1][2][3]
Quinoline H-3 Singlet 6.8 – 7.0 1H Diagnostic Peak. Upfield due to electron donation from piperazine.[1][2][3] Singlet confirms 4-Methyl substitution.[1][2][3]
Piperazine N-CH₂ (Proximal to Quinoline)Triplet / Broad3.8 – 4.04HDeshielded by aromatic ring attachment.[1][2][3]
Piperazine N-CH₂ (Proximal to NH₂⁺)Triplet / Broad3.1 – 3.34HDeshielded by positive charge on ammonium.[1][2][3]
Methyl 4-CH₃Singlet2.6 – 2.73HAllylic coupling is usually negligible; appears as a sharp singlet.[1][2][3]
The "H-3 Singlet" Validation

In the parent compound (Quipazine), the proton at C-3 couples with the proton at C-4, creating a large vicinal coupling (


 Hz).[1]
  • In 4-Methyl-2-(piperazin-1-yl)quinoline: The C-4 proton is replaced by a methyl group.[1][2][3] The vicinal coupling is removed.[2][3]

  • Result: H-3 collapses to a singlet. This is the primary "Go/No-Go" signal for structural identity.[2][3]

Salt Stoichiometry Verification

To confirm the mono-hydrochloride salt:

  • Integrate the 4-Methyl singlet (set to 3.00).

  • Integrate the aromatic region (should sum to 5 protons: 4 benzene + 1 H-3).[1][2][3]

  • Integrate the piperazine region (should sum to 8 protons).[1][3]

  • Critical: If the sample is dry, the broad ammonium peak (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    9 ppm) should integrate to approximately 2H. If it integrates to 1H, it may be the free base or partial salt, though exchange with residual H₂O often lowers this integration value.[2]
    

Advanced Validation Workflow (2D NMR)

For regulatory submission or complex troubleshooting, 2D correlations are required.[2]

HMBC (Heteronuclear Multiple Bond Correlation)[1][3]
  • Goal: Connect the methyl group to the ring.[2][3]

  • Observation: The methyl protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     2.6) will show a strong 3-bond correlation to:
    
    • C-4 (Quaternary, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      140-150 ppm).[1][2]
      
    • C-3 (Methine, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      110 ppm).[1]
      
  • Significance: This definitively places the methyl group at position 4, ruling out isomers (e.g., 3-methyl or 6-methyl).[1][2]

Characterization Logic Diagram

The following diagram illustrates the decision tree for validating the compound.

NMR_Workflow Start Sample: 4-Methyl-2-(piperazin-1-yl)quinoline HCl Solvent Dissolve in DMSO-d6 Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_H3 Check H-3 Multiplicity (~6.9 ppm) H1_Acq->Check_H3 Singlet Singlet Observed Check_H3->Singlet No coupling Doublet Doublet Observed Check_H3->Doublet J ~9Hz Check_Methyl Check Methyl Region (~2.6 ppm) Singlet->Check_Methyl Fail Identity Failure: Quipazine or Isomer Doublet->Fail Methyl_Present Singlet (3H) Present Check_Methyl->Methyl_Present Methyl_Absent Methyl Absent Check_Methyl->Methyl_Absent Salt_Check Check Piperazine Shifts Methyl_Present->Salt_Check Methyl_Absent->Fail Shifted Peaks at 3.2/3.9 ppm (Salt Form) Salt_Check->Shifted Unshifted Peaks Upfield (Free Base) Salt_Check->Unshifted Conclusion Identity Confirmed Shifted->Conclusion Unshifted->Fail

Caption: Logical workflow for structural verification. The H-3 singlet is the primary branching point for distinguishing the target from des-methyl analogs.[1][2][3]

References

  • Compound Registry: PubChem. 4-Methyl-2-piperazin-1-yl-quinoline.[1][2][3] National Library of Medicine.[2][3] [1]

  • Analogous Spectral Data: PubChem. Quipazine (2-(1-Piperazinyl)quinoline).[1][3][4][5] (Provides baseline aromatic shifts for the scaffold). [1]

  • Solvent Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2][6] Org.[2][3][7] Process Res. Dev. 2016, 20, 3, 661–667.[1][2] (For identifying DMSO/Water residuals). [1]

  • NMR Methodology: Claridge, T. D. W.[3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Standard protocols for small molecule characterization).

Sources

Application Notes and Protocols for 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-Piperazine Scaffold as a Privileged Motif in Oncology Drug Discovery

The convergence of a quinoline core and a piperazine moiety represents a "privileged structure" in medicinal chemistry, a scaffold consistently found in molecules with high affinity for a variety of biological targets.[1] This hybrid architecture offers a unique combination of rigidity from the quinoline ring system and conformational flexibility from the piperazine linker, enabling effective interaction with the binding sites of numerous enzymes and receptors. Derivatives of this class have demonstrated a wide spectrum of biological activities, including antibacterial, antimalarial, antiviral, and notably, potent anticancer properties.[2][3][4]

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a member of this promising class of compounds. Its structural alerts suggest a high potential for interaction with key targets in oncogenic signaling pathways. These application notes provide a comprehensive guide for researchers to effectively screen and characterize the biological activity of this compound, with a primary focus on its potential as an anticancer agent. We will detail protocols for primary cell-based screening to assess cytotoxicity and for secondary biochemical assays to elucidate a potential mechanism of action as a kinase inhibitor.

Physicochemical Properties and Safety Information

A foundational understanding of the test compound's properties is critical for accurate and safe experimentation.

PropertyValueSource
Chemical Name This compound-
CAS Number 1071545-91-9-
Molecular Formula C₁₄H₁₈ClN₃[5]
Molecular Weight 263.77 g/mol -
Appearance White to off-white solid-
Solubility Soluble in DMSO and water-

Safety and Handling: According to the Globally Harmonized System (GHS) classifications for the free base, 4-Methyl-2-(piperazin-1-yl)quinoline may cause skin, eye, and respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood. This compound is intended for research use only.[6]

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[7] Given the structural similarities of this compound to known kinase inhibitors, a primary hypothesis is that it functions as an inhibitor of one or more kinases within key oncogenic pathways, such as the PI3K/AKT/mTOR or receptor tyrosine kinase (RTK) signaling cascades.

The following diagram illustrates a generalized RTK signaling pathway, a common target for quinoline-based inhibitors.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Compound 4-Methyl-2-(piperazin-1-yl) quinoline hydrochloride Compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Hypothesized inhibition of a receptor tyrosine kinase pathway.

This proposed mechanism provides a logical framework for a screening cascade, starting with broad phenotypic assays (cell viability) and progressing to more specific target-based assays (kinase inhibition).

Experimental Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the potential of this compound. This workflow begins with a broad assessment of its effects on cancer cell viability and narrows down to identifying its specific molecular target.

Screening_Workflow A Primary Screening: Cell Viability/Cytotoxicity Assay (MTT) B Data Analysis: Calculate IC50 Values A->B C Hit Confirmation & Prioritization B->C D Secondary Screening: Biochemical Kinase Inhibition Assay C->D E Target Identification & Validation D->E F Lead Optimization E->F

A typical workflow for screening potential anticancer compounds.

Part 1: Primary Screening - Cell Viability Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), HepG2 (liver))[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: a. Culture the selected cancer cell lines to ~80% confluency. b. Trypsinize and resuspend the cells in complete medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. c. Include a vehicle control (medium with the same final concentration of DMSO). d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells in triplicate. e. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for an additional 2-4 hours at 37°C.[10] Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(OD of Treated - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100 c. Plot the % Cell Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Part 2: Secondary Screening - Biochemical Kinase Inhibition Protocol

Compounds that demonstrate significant cytotoxicity in the primary screen should be evaluated in a biochemical assay to identify potential molecular targets. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Objective: To determine if this compound directly inhibits the activity of a specific kinase (or a panel of kinases).

Materials:

  • Active, purified kinase (e.g., a relevant RTK or downstream kinase like PI3Kα)[7]

  • Kinase-specific substrate (peptide or protein)

  • ATP at a concentration near the Kₘ for the specific kinase[12]

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation: a. Prepare all reagents (kinase, substrate, ATP, compound dilutions) in the appropriate kinase reaction buffer. b. Prepare a serial dilution of this compound in the reaction buffer.

  • Kinase Reaction: a. In a 384-well plate, add the reagents in the following order (example volumes, may need optimization): i. 2 µL of compound dilution or vehicle control (DMSO). ii. 2 µL of substrate and ATP mixture. iii. 1 µL of kinase enzyme to initiate the reaction. b. Include "no enzyme" controls (100% inhibition) and "vehicle" controls (0% inhibition). c. Gently mix and incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence (Relative Light Units, RLU) of each well using a plate-based luminometer. b. Calculate the percent inhibition for each compound concentration: % Inhibition = 100 x [1 - (RLU of Treated - RLU of No Enzyme) / (RLU of Vehicle - RLU of No Enzyme)] c. Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value for kinase inhibition.

Conclusion and Future Directions

These protocols provide a robust framework for the initial screening and mechanistic investigation of this compound. Positive results from this screening cascade—demonstrated cytotoxicity against cancer cell lines and direct inhibition of a relevant kinase—would establish this compound as a valuable lead for further preclinical development. Subsequent studies could involve broader kinase profiling to assess selectivity, in vivo efficacy studies in xenograft models, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. (URL not available)
  • PubChem. 4-Methyl-2-piperazin-1-yl-quinoline. National Center for Biotechnology Information. [Link]

  • Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. DOI. (URL not available)
  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of... (URL not available)
  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. National Center for Biotechnology Information. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][13][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Cell Viability Assays. Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. [Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. The Royal Society of Chemistry. [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. National Center for Biotechnology Information. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. (URL not available)
  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Kinase assays. BMG LABTECH. [Link]

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Application Note: A Validated Protocol for Assessing the Cytotoxicity of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, multi-assay protocol for evaluating the cytotoxic potential of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, a member of the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] This guide, designed for researchers in drug discovery and toxicology, moves beyond a simple procedural list to explain the scientific rationale behind key experimental choices. We present three complementary assays to build a robust cytotoxicity profile: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) release assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to specifically probe for apoptosis. By integrating these methods, researchers can determine not only the dose-dependent toxicity of the compound but also gain initial insights into its mechanism of action.

Introduction: The Scientific Context

The quinoline scaffold is a privileged structure in drug development, forming the core of numerous therapeutic agents, from antibacterial to anticancer drugs.[3] Many quinoline-based compounds exert their cytotoxic effects through mechanisms like DNA binding and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[4] The compound of interest, this compound, combines the quinoline core with a piperazine moiety, a common functional group used to improve solubility and pharmacokinetic properties.[5]

Evaluating the cytotoxicity of a novel compound is a foundational step in the preclinical drug development process. A robust assessment requires more than a single endpoint. A compound might inhibit cell proliferation without directly killing the cells, or it could induce cell death through different pathways such as necrosis (uncontrolled cell death with membrane rupture) or apoptosis (programmed cell death). Therefore, a multi-pronged approach provides a more complete and reliable picture of the compound's cellular impact.

This protocol details a tripartite strategy:

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[5][6]

  • Cytolysis/Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[7][8]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Detects the activation of effector caspases 3 and 7, central executioners of the apoptotic pathway.[9][10]

Experimental Design & Workflow

A logical workflow is essential for reproducible results. The overall process involves culturing cells, treating them with a range of compound concentrations, and then performing the specific assays to measure the cytotoxic response.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis Cell_Culture 1. Cell Line Culture & Maintenance Compound_Prep 2. Compound Stock & Serial Dilution Cell_Culture->Compound_Prep Cell_Seeding 3. Seed Cells in 96-Well Plates Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with Compound (24-72h Incubation) Cell_Seeding->Treatment MTT 5a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 5c. Caspase-Glo® 3/7 (Apoptosis) Treatment->Caspase Readout 6. Measure Absorbance/ Luminescence MTT->Readout LDH->Readout Caspase->Readout Data_Analysis 7. Calculate % Viability/ Cytotoxicity Readout->Data_Analysis IC50 8. Plot Dose-Response & Determine IC50 Data_Analysis->IC50

Figure 1: General workflow for assessing the cytotoxicity of this compound.

Materials & Methods

Reagents and Equipment
  • This compound (Source: e.g., Biosynth, Cat# WSB54591)[11]

  • Selected cancer cell line (e.g., HepG2, MCF-7, A549, HCT-116)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Kit (e.g., Abcam, ATCC)[12][13]

  • LDH Cytotoxicity Assay Kit (e.g., Thermo Fisher Scientific, ScienCell)[14][15]

  • Caspase-Glo® 3/7 Assay System (Promega, Cat# G8090)[9]

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Sterile, white-walled, opaque 96-well plates (for luminescence)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance capabilities at ~570nm and 490nm)

  • Luminometer

  • Multichannel pipette

Protocol 1: Cell Culture and Seeding
  • Rationale: Establishing a healthy, logarithmically growing cell culture is critical. Seeding density must be optimized to ensure cells are not confluent at the end of the experiment, which could confound results.

  • Culture and maintain the chosen cell line according to supplier recommendations.

  • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the optimized seeding density (typically 5,000–15,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

  • Incubate the plates for 18-24 hours to allow cells to attach and resume growth.

Protocol 2: Compound Preparation and Treatment
  • Rationale: A high-concentration stock solution in DMSO is standard practice. Serial dilutions allow for the creation of a dose-response curve to determine the IC₅₀ value. The vehicle control (DMSO) is crucial to ensure the solvent itself is not causing toxicity.

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Perform serial dilutions of the stock solution in complete cell culture medium to prepare 2X working concentrations of the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Carefully remove the medium from the attached cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Crucial Controls:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).

    • Untreated Control: Cells treated with fresh culture medium only.

    • Positive Control (for LDH/Caspase assays): A known cytotoxic agent (e.g., 1% Triton™ X-100 for LDH maximum lysis; Staurosporine for Caspase-Glo).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

Protocol 3: Cytotoxicity Assessment
  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[13][16]

  • Following the treatment period, add 10 µL of MTT reagent (typically 5 mg/mL) to each well.[13][17]

  • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Add 100 µL of solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well.[17][18]

  • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Principle: The loss of plasma membrane integrity in necrotic or late apoptotic cells results in the release of LDH into the culture medium. This enzyme activity is measured in a coupled reaction that produces a colored formazan product.[8][19]

  • Following the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.[15]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubate the plate for 20-30 minutes at room temperature, protected from light.[14][15]

  • Add 50 µL of the Stop Solution provided in the kit.

  • Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]

  • Principle: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases 3 and 7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9][20]

  • Use an opaque-walled 96-well plate for this assay to prevent signal cross-talk.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the culture medium).[21]

  • Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.[20]

  • Incubate at room temperature for 1 to 3 hours, protected from light.[20]

  • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

ParameterCalculation FormulaInterpretation
% Cell Viability (MTT) [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100A decrease indicates reduced metabolic activity, which can be due to cell death or inhibition of proliferation.
% Cytotoxicity (LDH) [(Abs_Sample - Abs_Untreated) / (Abs_MaxLysis - Abs_Untreated)] * 100An increase indicates a loss of membrane integrity, suggesting necrotic or late apoptotic cell death.
Fold Change (Caspase) (Luminescence_Sample) / (Luminescence_Vehicle)An increase indicates the activation of the apoptotic pathway via executioner caspases 3 and 7.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

  • Plot the percentage of cell viability (from MTT) or cytotoxicity (from LDH) against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Interpreting Combined Results:

  • High Caspase Activity + High LDH Release: Suggests the compound induces apoptosis, and at higher concentrations or later time points, cells progress to secondary necrosis.

  • Low Caspase Activity + High LDH Release: Indicates a primary necrotic cell death mechanism.

  • Decreased MTT Viability + Low Caspase/LDH Activity: Suggests the compound is cytostatic (inhibits proliferation) rather than cytotoxic at the tested concentrations.

Safety Precautions

This compound should be handled with care. According to its GHS classification, it may cause skin irritation, serious eye irritation, and respiratory irritation.[22] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

References

  • MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative. Molecules. [Link]

  • ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay (LDH). Retrieved from [Link]

  • Zięba, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]

  • Kunz, A., & Noel, R. (2018). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Methods and Protocols. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][7][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. [Link]

  • Naik, N., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. PubChem. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Singh, S., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator. PubMed Central. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Bernhart, E., et al. (2017). Caspase-Glo® 3/7 assay. Bio-protocol. [Link]

  • MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. molecules. [Link]

  • PubMed. (1983). Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (centhaquin). I. Hypotensive activity. [Link]

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Application Note: Formulation of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS: 50693-78-2), a serotonin receptor ligand structurally related to quipazine. While the piperazine moiety confers basicity and solubility to the hydrochloride salt, the lipophilic quinoline core creates specific solubility windows dependent on pH and ionic strength.

This document provides two validated protocols:

  • Protocol A (Standard): For low-to-moderate dosing (<10 mg/kg) using physiological saline.

  • Protocol B (Enhanced): For high-dose toxicology or low-volume administration using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Physicochemical Profile & Pre-Formulation Analysis

Before beginning formulation, the researcher must understand the molecule's behavior in solution to prevent precipitation in vivo (which causes embolism or local toxicity) or degradation.

Molecular Properties
PropertyValue / CharacteristicImplication for Formulation
Chemical Structure Quinoline core + Piperazine ringAmphiphilic: Lipophilic core, Hydrophilic tail.
Salt Form Hydrochloride (HCl)Water-soluble, but subject to the "Common Ion Effect" in high-salt buffers.
pKa (Piperazine) ~5.3 and ~9.7 (Predicted)Critical: Molecule is cationic at pH < 7. Solubility drops drastically at pH > 8.5.
LogP ~2.4 (Predicted)Moderate lipophilicity; crosses Blood-Brain Barrier (BBB).
Stability Sensitive to OxidationNitrogen on piperazine is prone to N-oxidation. Prepare fresh.
The "Common Ion Effect" Trap

A common error with HCl salts of quinoline derivatives is attempting to dissolve them directly in 10x PBS or high-molarity saline. The high concentration of Chloride ions (


) in the buffer shifts the equilibrium toward the solid precipitate.
  • Correct Approach: Dissolve in pure water first, then add concentrated saline/buffer to reach isotonicity.

Vehicle Selection Decision Tree

Use the following logic flow to determine the appropriate protocol for your specific study.

FormulationDecision Figure 1: Decision Matrix for Vehicle Selection based on concentration and administration route. Start Start: Define Dose & Route CheckConc Required Concentration? Start->CheckConc LowConc < 5 mg/mL CheckConc->LowConc HighConc > 5 mg/mL CheckConc->HighConc RouteCheck Route of Admin? LowConc->RouteCheck ProtocolB PROTOCOL B: 20% HP-beta-CD HighConc->ProtocolB IV_Route Intravenous (IV) RouteCheck->IV_Route IP_PO_Route IP / PO / SC RouteCheck->IP_PO_Route ProtocolA PROTOCOL A: Saline/Water System IV_Route->ProtocolA IP_PO_Route->ProtocolA DMSO_Check Is DMSO Permissible? (Avoid for CNS studies)

Detailed Preparation Protocols

Protocol A: Standard Saline Formulation

Target: Concentrations 1–5 mg/mL. Use Case: General behavioral studies (IP), acute dosing.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)quinoline HCl[1]

  • Sterile Water for Injection (WFI)

  • 0.9% Sterile Saline (NaCl)

  • 0.22 µm PES Syringe Filter

Procedure:

  • Weighing: Calculate the required mass based on the free base equivalent if dosing by free base, or adjust for the HCl salt weight (MW Salt / MW Base ratio is typically ~1.16).

  • Primary Dissolution: Add the solid to Sterile Water (not saline yet) at 90% of the final volume.

    • Reasoning: Maximizes solubility potential before introducing chloride ions.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature. Solution should be clear.

  • Isotonicity Adjustment: Add 10x Saline or solid NaCl to bring to 0.9% tonicity, OR simply Q.S. (quantity sufficient) to final volume with 0.9% Saline if the initial water volume was low.

  • pH Check: Verify pH is between 5.5 and 7.0.

    • If pH < 4.0: Adjust carefully with 0.1N NaOH (dropwise). Stop if precipitate forms.

  • Sterilization: Filter through a 0.22 µm PES filter.

Protocol B: Enhanced Solubility (Cyclodextrin)

Target: Concentrations > 5 mg/mL or Long-term infusion. Use Case: High-dose toxicology, osmotic minipumps.

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water. (e.g., 20g HP-β-CD in 100mL water). Stir until clear.

  • Compound Addition: Add the 4-Methyl-2-(piperazin-1-yl)quinoline HCl slowly to the cyclodextrin solution while stirring.

    • Mechanism:[2][3] The lipophilic quinoline ring enters the hydrophobic cavity of the cyclodextrin, shielding it from aqueous precipitation while the outer shell remains soluble.

  • Agitation: Stir for 30–60 minutes.

  • Filtration: Filter sterilize (0.22 µm).

Quality Control & Validation

Do not assume the solution is stable just because it looks clear.

QC TestMethodAcceptance Criteria
Visual Inspection Light box against black/white backgroundNo visible particulates or fibers.
pH Validation Micro-pH probepH 5.0 – 7.0 (Avoid pH > 7.4 to prevent free-base crash out).
Osmolality Freezing point depression280 – 320 mOsm/kg (Critical for IV).
Concentration Verification UV-Vis (Absorbance at ~320 nm)± 5% of target concentration.
In Vivo Administration Limits
  • Intravenous (IV): pH must be > 5.0. Injection rate < 1 mL/min to prevent local phlebitis.

  • Intraperitoneal (IP): pH 4.5–8.0 is tolerated. Max volume 10 mL/kg (mouse).

  • Oral (PO): Bitter taste of quinolines may require gavage; voluntary consumption is unlikely.

Biological Pathway Context (Serotonergic Signaling)

Understanding the target mechanism helps in interpreting in vivo artifacts (e.g., "wet dog shakes" in rats are a hallmark of 5-HT2A activation, not necessarily toxicity).

SerotoninPathway Figure 2: Simplified signal transduction pathway for 5-HT receptor agonists. Drug 4-Methyl-2-(piperazin-1-yl)quinoline Receptor 5-HT Receptors (5-HT2A / 5-HT3) Drug->Receptor  Agonist Binding GProtein G-Protein Coupling (Gq/11) Receptor->GProtein PLC PLC Activation GProtein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Response Behavioral Output (Head Twitch / Contraction) Calcium->Response

References

  • Solubility of Piperazine Derivatives: Source: PubChem.[4][5][6] (n.d.). Compound Summary for CID 598754: 4-Methyl-2-piperazin-1-yl-quinoline.[5] National Library of Medicine. Link:[Link]

  • Vehicle Selection for CNS Drugs: Source: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link:[Link]

  • Cyclodextrin Safety in In Vivo Studies: Source: Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link:[Link]

  • General Guidelines for Animal Dosing Volumes: Source: Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link:[Link]

Sources

Application Note: High-Throughput Profiling of 5-HT2C Agonists using 4-Methyl-2-(piperazin-1-yl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026


 Receptor (G

-coupled)[1]

Executive Summary

This application note details the protocol for utilizing 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride as a reference agonist in High-Throughput Screening (HTS) campaigns targeting the Serotonin 5-HT


 receptor.[1]

The 5-HT


 receptor is a validated therapeutic target for obesity (satiety signaling) and psychiatric disorders (schizophrenia, OCD).[1] However, the development of agonists is plagued by the need for high selectivity against the homologous 5-HT

(hallucinogenic potential) and 5-HT

(cardiac valvulopathy) receptors.[1]

This guide provides a robust Calcium Flux (FLIPR/FlexStation) workflow, optimized for the solubility profile of piperazinyl-quinolines, to discriminate specific agonism from false positives.

Compound Profile & Handling

Compound: this compound CAS: 1071545-91-9 Role: Reference Agonist / Lead Scaffold Molecular Weight: ~263.77 g/mol (HCl salt)[1]

Storage and Solubility

The hydrochloride salt improves water solubility compared to the free base, but the piperazinyl-quinoline scaffold remains moderately lipophilic.

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

  • Assay Buffer Stability: Soluble up to 30 µM in aqueous buffers (HBSS/HEPES) only if DMSO concentration is maintained at 0.1–0.5%.[1]

Critical Warning: This compound is a skin and respiratory irritant.[1] Handle in a fume hood with appropriate PPE.[1]

Mechanism of Action: The G Signaling Cascade

The 5-HT


 receptor couples primarily to the G

protein family.[1] Upon binding of 4-Methyl-2-(piperazin-1-yl)quinoline, the receptor undergoes a conformational change that activates Phospholipase C-

(PLC

).[1] This hydrolysis of PIP

generates IP

, which triggers the release of intracellular calcium stores.[1]

This rapid calcium transient is the primary readout for HTS.[1]

Gq_Pathway cluster_membrane Cell Membrane Ligand 4-Methyl-2-(piperazin-1-yl)quinoline Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: Signal transduction pathway utilized in the Calcium Flux HTS assay.[1]

Experimental Protocol: Calcium Flux Assay

This protocol is optimized for 384-well format using a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation system.[1]

Phase 1: Cell Preparation

Cell Line: CHO-K1 or HEK293 stably expressing the non-edited (INI) human 5-HT


 receptor.[1]
  • Note: The "INI" isoform displays higher constitutive activity and agonist potency than the edited "VGV" isoform. Ensure you know which isoform your cell line expresses.[1]

  • Harvest: Detach cells using Accutase (avoid Trypsin to preserve receptor integrity).[1]

  • Seeding: Dispense 10,000 cells/well in 25 µL of growth medium into black-wall, clear-bottom, poly-D-lysine coated 384-well plates.

  • Incubation: Incubate overnight (16–20 hours) at 37°C, 5% CO

    
    . Confluency should reach ~80–90%.[1]
    
Phase 2: Dye Loading

Dye Selection: Calcium 6 or Fluo-8 (Molecular Devices/AAT Bioquest) are preferred over Fluo-4 due to higher signal-to-noise ratios and reduced wash requirements.[1]

  • Assay Buffer Preparation:

    • HBSS (1X)[1]

    • 20 mM HEPES (pH 7.4)

    • 2.5 mM Probenecid: Crucial. Prevents dye extrusion by inhibiting organic anion transporters.[1] Prepare fresh.

  • Dye Solution: Reconstitute Calcium 6 dye in Assay Buffer.

  • Loading: Add 25 µL of Dye Solution to each well (Total volume = 50 µL).

  • Incubation:

    • 30 minutes at 37°C.

    • 30 minutes at Room Temperature (RT) to equilibrate.

Phase 3: Compound Addition & Readout[1]
  • Compound Plate: Prepare 4-Methyl-2-(piperazin-1-yl)quinoline HCl in a separate 384-well source plate.

    • Concentration: Prepare at 5X final concentration in Assay Buffer (max 2.5% DMSO in source, resulting in 0.5% final).

  • Baseline Reading: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline.

  • Injection: Inject 12.5 µL of compound (5X) into the cell plate (Final volume = 62.5 µL).

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for another 60 seconds.

Data Analysis & Interpretation

Quantitative Metrics

Data is typically normalized to "Percent of Response" relative to a standard full agonist (e.g., 5-HT or MK-212).[1]

ParameterDefinitionCalculation
RFU (Max-Min) Raw signal magnitude.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

% Activation Efficacy relative to control.

Z-Factor Assay robustness (Must be > 0.5).$1 - \frac{3(\sigma{pos} + \sigma_{neg})}{
EC

Potency.4-parameter logistic fit (Hill equation).[1]
Typical Results

For 4-Methyl-2-(piperazin-1-yl)quinoline HCl:

  • Expected EC

    
    :  10 nM – 100 nM range (depending on cell line density and receptor reserve).[1]
    
  • Efficacy (E

    
    ):  Partial to Full agonist (typically 80–100% of 5-HT response).[1]
    

Selectivity & Counter-Screening Workflow

A hit in the primary assay is insufficient due to the high homology of 5-HT receptors. The following triage workflow is required to validate the compound.

Screening_Workflow Primary Primary Screen (5-HT2C Ca2+ Flux) Filter Hit Selection (>50% Act, <10µM) Primary->Filter Counter2B Counter-Screen (5-HT2B - Valvulopathy Risk) Filter->Counter2B Parallel Counter2A Counter-Screen (5-HT2A - Hallucination Risk) Filter->Counter2A Parallel Selectivity Calculate Selectivity Ratio (EC50_2B / EC50_2C) Counter2B->Selectivity Counter2A->Selectivity Lead Validated Lead Selectivity->Lead Ratio > 100x

Figure 2: Triage workflow to ensure safety and specificity of the agonist.

Troubleshooting & Optimization

Low Signal Window (Z' < 0.5)
  • Cause: Poor dye loading or receptor desensitization.[1]

  • Solution: Ensure Probenecid is fresh (pH adjusted to 7.4). Check cell density; over-confluent cells may downregulate 5-HT

    
    .[1]
    
High Background / False Positives[1]
  • Cause: Compound fluorescence or "agonist-independent" activity.[1]

  • Solution: 4-Methyl-2-(piperazin-1-yl)quinoline is not inherently fluorescent at 485/525nm.[1] However, always run a "Cell-Free" control (dye + compound only) to rule out optical interference.[1]

Solubility Issues (Precipitation)
  • Cause: High lipophilicity of the quinoline ring.[1]

  • Solution: Do not exceed 0.5% DMSO in the final well.[1] If precipitation occurs at >10 µM, use an intermediate dilution plate with 2% DMSO before the final transfer.[1]

References

  • Assay Guidance Manual. Calcium Assays for GPCRs. NCBI Bookshelf.[1] Available at: [Link]

  • Di Giovanni, G., et al. (2011).[1] 5-HT2C Receptors in the Pathophysiology of CNS Disease. Springer.[1] (Context on 5-HT2C pharmacology).

  • Thomsen, W., et al. (2005).[1] Functional assays for G protein-coupled receptors.[1][2][3] Current Opinion in Biotechnology.[1] (Validation of Calcium Flux methodology).

  • Jensen, A.A., et al. (2013).[1] The 5-HT2C Receptor: A Target for Novel Therapeutic Agents in Psychiatric and Motor Disorders.[1][4][5] (Review of piperazine/quinoline agonists).

  • PubChem Compound Summary. 4-Methyl-2-(piperazin-1-yl)quinoline.[1] CID 598754.[1] Available at: [Link][1]

Sources

measuring the effects of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride on gene expression

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (also known as "Quinoline 20" in structural biology contexts) is a synthetic arylpiperazine ligand primarily characterized for its binding affinity to the Beta-1 Adrenergic Receptor (


-AR)  [1]. Structurally derived from Quipazine  (a non-selective serotonin receptor agonist), this compound represents a class of "privileged structures" capable of interacting with aminergic G-Protein Coupled Receptors (GPCRs), specifically the adrenergic and serotonergic families.

While historically utilized to stabilize receptor conformations for X-ray crystallography (PDB: 3ZPR) [2], measuring its functional effects on gene expression is critical for determining its pharmacological profile (agonist vs. antagonist) and potential off-target activities.

Why Measure Gene Expression? Binding affinity (


) does not predict functional efficacy. A compound may bind tightly but act as:
  • Agonist: Activates the receptor, driving downstream transcription (e.g., cAMP response element genes).

  • Antagonist: Binds without activation, blocking endogenous signaling.

  • Inverse Agonist: Suppresses constitutive receptor activity.

This guide details the protocol for profiling the transcriptional signature of 4-Methyl-2-(piperazin-1-yl)quinoline using RT-qPCR and RNA-Seq, focusing on the


-cAMP-PKA-CREB  signaling axis.

Experimental Design Strategy

To accurately assess the compound's effects, a Two-Arm Pharmacological Challenge is required.

Arm A: Agonist Mode (Direct Stimulation)
  • Question: Does the compound induce gene expression on its own?

  • Treatment: Cells treated with Compound alone.

  • Positive Control: Isoproterenol (Full

    
    -agonist).
    
  • Negative Control: Vehicle (DMSO).

Arm B: Antagonist Mode (Competitive Inhibition)
  • Question: Does the compound block the effects of a known agonist?

  • Treatment: Cells pre-treated with Compound (30 min)

    
     Challenge with Isoproterenol.
    
  • Control: Isoproterenol alone.

Cell Model Selection
  • Primary Recommendation: H9c2 Cardiomyoblasts (Rat).

    • Rationale: Endogenously express

      
      -ARs; biologically relevant context for quinoline derivatives affecting cardiac function.
      
  • Alternative: HEK293T transiently transfected with human ADRB1.

    • Rationale: High signal-to-noise ratio; "clean" background for specificity testing.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic pathway linking


-AR binding to transcriptional activation. The compound may enter at the receptor level to either drive or block this cascade.

G cluster_nucleus Transcriptional Response Compound 4-Methyl-2-(piperazin-1-yl) quinoline Receptor Beta-1 Adrenergic Receptor (ADRB1) Compound->Receptor Ligand Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP -> cAMP PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB (Phosphorylated) PKA->CREB Phosphorylation (Ser133) FOS c-Fos CREB->FOS NR4A1 Nr4a1 (Nur77) CREB->NR4A1 EGR1 Egr1 CREB->EGR1 Nucleus Nucleus

Caption: The Gs-coupled signaling cascade. If the compound acts as an agonist, it triggers the cAMP-PKA-CREB axis, upregulating Immediate Early Genes (IEGs).

Detailed Protocols

Protocol A: Compound Preparation & Cell Treatment

Reagents:

  • This compound (Store at -20°C, desiccant).

  • Solvent: DMSO (Dimethyl sulfoxide) or Water (if highly soluble as HCl salt).

  • Cell Culture Media: DMEM + 10% FBS (charcoal-stripped FBS recommended to remove endogenous hormones).

Steps:

  • Stock Solution: Dissolve 10 mg of compound in DMSO to create a 10 mM stock . Vortex until clear. Aliquot and freeze at -20°C. Avoid freeze-thaw cycles.

  • Seeding: Plate H9c2 cells at

    
     cells/well in 6-well plates. Incubate 24h to reach 70-80% confluency.
    
  • Serum Starvation (Critical): Replace media with Serum-Free DMEM 16 hours prior to treatment.

    • Why? Serum contains catecholamines and growth factors that elevate baseline IEG expression, masking the compound's effect.

  • Treatment:

    • Dilute stock in warm serum-free media to final concentrations: 10 nM, 100 nM, 1 µM, 10 µM .

    • Apply to cells.[1] Incubate for 60 minutes (for IEGs like c-Fos) or 4-6 hours (for metabolic genes).

Protocol B: RNA Isolation & QC

Method: Silica-membrane spin column (e.g., RNeasy or similar).

  • Lysis: Aspirate media. Immediately add 350 µL Lysis Buffer (with

    
    -mercaptoethanol) to the monolayer.
    
    • Tip: Do not wash with PBS before lysis; PBS wash can induce mechanical stress genes (Fos).

  • Homogenization: Vortex or pass through a blunt needle (20G) to shear gDNA.

  • Extraction: Follow manufacturer instructions. Perform on-column DNase I digestion.

  • Quality Control:

    • Measure concentration via NanoDrop.

    • Integrity: Verify 28S/18S ribosomal bands on an agarose gel or TapeStation. RIN > 8.0 is required.[2]

Protocol C: RT-qPCR Analysis

Target Selection: Focus on Immediate Early Genes (IEGs) known to respond to CREB signaling.

Gene SymbolFull NameFunctionPrimer Design Note
FOS c-Fos Proto-OncogeneEarly response transcription factorTarget Exon 3-4 junction
NR4A1 Nuclear Receptor 4A1GPCR-induced orphan receptorHighly sensitive to cAMP
EGR1 Early Growth Response 1Zinc finger transcription factorRapid induction (<30 min)
GAPDH Glyceraldehyde-3-phosphate dehydrogenaseHousekeeping ControlEnsure stability in treatment

Cycling Conditions:

  • cDNA Synthesis: 500 ng total RNA input.

  • qPCR: 95°C (2 min)

    
     [95°C (15s) 
    
    
    
    60°C (30s)] x 40 cycles.
  • Data Analysis: Calculate

    
     relative to Vehicle Control.
    

Data Interpretation & Troubleshooting

Summarize your results using the logic table below to classify the compound.

ObservationInterpretationNext Steps
Compound alone increases Fos/Nr4a1 Agonist Perform dose-response to determine

.
Compound alone = Vehicle Inactive / Antagonist Proceed to Antagonist Challenge (Arm B).
Compound + Isoproterenol < Isoproterenol Antagonist Calculate

(inhibition).
Compound decreases baseline Fos Inverse Agonist Suggests high constitutive receptor activity.

Common Pitfalls:

  • High Baseline: Failure to serum-starve cells leads to high background Fos levels, obliterating the dynamic range.

  • Solubility: If the hydrochloride salt precipitates in media, pre-dilute in water rather than DMSO, or ensure DMSO < 0.1% final concentration.

  • Off-Target Effects: If Fos is induced but PKA inhibitor (H-89) does not block it, the compound may be acting via 5-HT receptors (Gq-coupled) or off-target stress pathways.

References

  • Christopher, J. A., et al. (2013).[3][4][5] Biophysical Fragment Screening of the

    
    -Adrenergic Receptor: Identification of High Affinity Aryl Piperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 56(9), 3446–3455. 
    
  • RCSB Protein Data Bank. (2013). Structure 3ZPR: Thermostabilised turkey beta1 adrenergic receptor with 4-methyl-2-(piperazin-1-yl) quinoline bound.[4]

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor agonists at human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.
  • Mayr, B., & Montminy, M. (2001). Transcriptional regulation by the phosphorylation-dependent factor CREB. Nature Reviews Molecular Cell Biology, 2(8), 599–609.

Sources

Troubleshooting & Optimization

Technical Guide: Solubility Optimization for 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

[1][2][3]

Executive Summary & Physicochemical Profile[1][2][3][4][5]

The Core Challenge: Researchers frequently encounter precipitation when diluting 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (hereafter 4-MPQ-HCl ) into physiological buffers (e.g., PBS, pH 7.4).[1][2][3] While the hydrochloride salt form appears hydrophilic in solid state, the compound exhibits a steep solubility drop-off at neutral pH.[2][3]

Critical Data Point: Experimental data indicates a solubility limit of approximately 33.3 µg/mL (~126 µM) at pH 7.4 [1].[2][3] Attempts to prepare concentrations above 150 µM in neutral aqueous buffers will result in immediate or delayed precipitation.[1][2][3]

Physicochemical Drivers (The "Why")

To troubleshoot effectively, one must understand the competition between the compound's lipophilic core and its ionization state:

FeatureCharacteristicImpact on Solubility
Quinoline Core Highly Lipophilic (Aromatic)Drives aggregation and precipitation in water.[1][2][3] The 4-methyl group further increases lipophilicity (LogP) compared to the parent quinoline.[1][2][3]
Piperazine Nitrogen Basic (pKa ≈ 9.[1][2][3]8)At pH < 6.0, this nitrogen is fully protonated (cationic), promoting solubility.[2][3] At pH 7.4, it remains largely protonated, but the hydration shell is insufficient to overcome the lattice energy of the lipophilic core.[2][3]
Quinoline Nitrogen Weakly Basic (pKa ≈ 4.[1][2][3]9)At pH 7.4, this nitrogen is deprotonated (neutral).[2][3] This loss of charge on the aromatic ring significantly reduces aqueous solubility compared to acidic conditions.[2][3]

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Q1: "I prepared a 10 mM stock in DMSO, but when I diluted it 1:100 into PBS (final 100 µM), it turned cloudy. Why?"

Diagnosis: You are operating at the "Metastable Zone Boundary."[2][3] Explanation: While 100 µM is theoretically close to the solubility limit (~126 µM), the rapid introduction of the hydrophobic DMSO stock into the high-ionic-strength environment of PBS causes a "kinetic crash."[1][2][3] The salt ions (Na+, K+, Cl-) in PBS strip the water molecules away from the 4-MPQ molecules (Salting-Out Effect), forcing the hydrophobic quinoline rings to stack and precipitate.[2][3] Solution:

  • Vortex immediately upon addition.

  • Pre-warm the PBS to 37°C before addition.

  • Reduce Concentration: Target a final concentration of 50 µM or lower for strictly aqueous buffers.

Q2: "Can I use this compound for in vivo IP injection at 10 mg/kg? It won't dissolve in saline."

Diagnosis: Solubility Capacity Exceeded.[1][2][3] Explanation: A 10 mg/kg dose for a mouse (approx.[2][3] 0.2 mL volume) requires a concentration of ~1 mg/mL.[2][3] This is 30x higher than the aqueous solubility limit (0.033 mg/mL).[2][3] Pure saline will never dissolve this amount.[1][2][3] Solution: You must use a solubilizing vehicle.[1][2][3]

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1][2][3]

  • Alternative: 20% (w/v) sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in water (pH adjusted to 4.5-5.0).[1][2][3]

Q3: "My DMSO stock solution turned yellow/brown after a month at -20°C. Is it degraded?"

Diagnosis: Oxidative Instability. Explanation: Piperazine derivatives are susceptible to N-oxidation, and quinolines can be light-sensitive [2].[1][2][3] Color change suggests the formation of N-oxides or photo-degradation products.[1][2][3] Solution:

  • Always store stocks in amber vials .

  • Purge vials with nitrogen or argon gas before closing.[1][2][3]

  • If the color change is significant, verify purity via LC-MS before use.

Optimized Experimental Protocols

Protocol A: Preparation of Stable In Vitro Stock (10 mM)

Use this for cellular assays.[1][2][3]

  • Weighing: Weigh 2.64 mg of 4-MPQ-HCl (MW: 263.77 g/mol ).

  • Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Do not use water.[1][2][3]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 6 months).

Protocol B: "Step-Down" Dilution for Aqueous Assays

Use this to prevent precipitation when moving from DMSO to Media.[1][2][3]

Goal: Prepare a 50 µM working solution in cell culture media.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into sterile water (not PBS) to create a 1 mM Intermediate.

    • Why? Water has lower ionic strength than PBS, reducing the "salting out" shock.[2][3]

  • Final Dilution: Dilute the 1 mM Intermediate 1:20 into pre-warmed (37°C) culture media.

    • Result: Final conc = 50 µM.[1][2][3] Final DMSO = 0.5% (usually tolerated by cells).[2][3]

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on required concentration and pH.

SolubilityLogicStartStart: 4-MPQ-HCl ExperimentTargetConcDefine Target ConcentrationStart->TargetConcLowConc< 30 µM (Low)TargetConc->LowConcMedConc30 - 100 µM (Medium)TargetConc->MedConcHighConc> 100 µM (High / In Vivo)TargetConc->HighConcDirectPBSDirect Dilution into PBS/Media(Safe Zone)LowConc->DirectPBSSoluble at pH 7.4RiskCheckRisk of Precipitation(Metastable Zone)MedConc->RiskCheckVehicleReqAqueous Buffer FailsHighConc->VehicleReqStepDownUse Protocol B:DMSO Stock -> Water -> MediaRiskCheck->StepDownRequiredFormulationUse Formulation Vehicle:5% DMSO + 40% PEG300 + Tween 80OR CyclodextrinsVehicleReq->FormulationMandatory

Caption: Decision tree for solvent selection based on the concentration-dependent solubility limits of 4-MPQ-HCl.

References

  • PubChem. 4-Methyl-2-piperazin-1-yl-quinoline (Compound CID 598754).[1][2][3] National Library of Medicine.[2][3] Accessed October 26, 2023.[2] [Link][1][2][3]

Technical Support Center: Optimizing Dosage of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal dosage of this novel compound. Given the limited publicly available data on this specific molecule, this document synthesizes established principles of pharmacology, cell biology, and the known activities of related chemical structures to offer a robust, scientifically-grounded approach.

Introduction: Understanding the Compound

This compound belongs to the quinoline class of compounds. Quinoline derivatives are a significant scaffold in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer properties.[1][2][3] These effects are often mediated through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][2] The piperazine moiety is also a "privileged scaffold" in drug discovery, known for its ability to interact with diverse biological targets and improve the pharmacokinetic properties of a compound.[4][5]

The hydrochloride salt form of the compound is intended to enhance its aqueous solubility, a critical factor for its effective application in cell culture media.[6][7] However, the actual solubility can be influenced by the pH and composition of the culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before using this compound in my cell culture experiments?

A1: The crucial first step is to prepare a high-concentration stock solution in a suitable solvent and then determine its solubility and stability in your specific cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel compounds for in vitro studies.[8] It is essential to create a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. This allows for the addition of small volumes to your culture medium, minimizing the final DMSO concentration.

Q2: What is a safe concentration of DMSO for my cells?

A2: As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[9] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should always be validated for your specific cell type by running a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration).[9]

Q3: How do I determine the initial concentration range to test for my experiments?

A3: For a novel compound with unknown activity, it is recommended to start with a broad concentration range, spanning several orders of magnitude. A typical starting range could be from 10 nM to 100 µM.[10] This initial screen will help identify a narrower, effective concentration range for more detailed dose-response studies.

Q4: My compound is a hydrochloride salt. Does this affect how I prepare my solutions?

A4: Yes. Hydrochloride salts are generally more water-soluble than their free-base counterparts.[6][7] However, their solubility can be pH-dependent.[6] While you will likely prepare your primary stock in DMSO, it is important to observe for any precipitation when you dilute the compound into your buffered cell culture medium (typically pH 7.2-7.4).

Q5: What is an IC50 value, and why is it important?

A5: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%.[11] It is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound precipitates in cell culture medium. 1. Poor aqueous solubility at the tested concentration and medium pH. 2. The compound may be binding to components in the serum.1. Prepare a fresh, lower concentration stock solution in DMSO. 2. Visually inspect the medium for precipitation after adding the compound. If observed, use a lower concentration. 3. Consider reducing the serum percentage in your medium during the treatment period, if experimentally feasible.
No observable effect even at high concentrations. 1. The compound may not be active in your specific cell line or assay. 2. The compound may have degraded. 3. Insufficient incubation time.1. Test the compound on a different, potentially more sensitive cell line. 2. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). 3. Extend the incubation time (e.g., from 24h to 48h or 72h).
High variability between replicate wells. 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. "Edge effects" in the microplate.1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium.
Vehicle control (DMSO) shows significant cytotoxicity. 1. The final DMSO concentration is too high for your cell line. 2. The DMSO stock is contaminated or has degraded.1. Reduce the final DMSO concentration to below 0.1% if possible. This may require preparing a more concentrated primary stock of your compound. 2. Use a fresh, sterile-filtered, cell culture grade DMSO.[8]

Experimental Protocols and Workflows

Workflow for Determining Optimal Dosage

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_refine Phase 3: Refinement & IC50 Determination prep_stock Prepare 10-50 mM Stock in Sterile DMSO solubility_test Test Solubility & Stability in Culture Medium prep_stock->solubility_test vehicle_control Determine Max Tolerated DMSO Concentration solubility_test->vehicle_control broad_screen Broad-Range Cytotoxicity Screen (e.g., 10 nM - 100 µM) vehicle_control->broad_screen Proceed if DMSO is non-toxic viability_assay Perform Cell Viability Assay (e.g., MTT) broad_screen->viability_assay dose_response Narrow-Range Dose-Response Assay viability_assay->dose_response Identify effective concentration range ic50_calc Calculate IC50 Value dose_response->ic50_calc mechanistic_studies Mechanistic Studies ic50_calc->mechanistic_studies Use IC50 for further experiments

Caption: Workflow for Dosage Optimization.

Protocol 1: Preparation of Compound Stock Solution
  • Safety First: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling precautions.

  • Calculation: Calculate the mass of the compound required to prepare a 10 mM stock solution in a desired volume of sterile DMSO.

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of sterile, cell culture grade DMSO.[8] Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: MTT Cell Viability Assay for Dose-Response Analysis

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of your compound in fresh cell culture medium. It is common to perform a 1:2 or 1:3 serial dilution from your highest desired concentration.

    • Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or a detergent-based solution) to each well.[13]

    • Gently pipette to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "blank" (medium only) wells from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression (four-parameter logistic curve) to determine the IC50 value.[12] Online tools are available for this calculation.[16]

Potential Signaling Pathways

Given that many quinoline derivatives exhibit anticancer properties, this compound could potentially modulate key cancer-related signaling pathways.

G cluster_pathways Potential Downstream Effects Compound 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride Apoptosis Apoptosis Induction (e.g., Caspase activation) Compound->Apoptosis Modulates CellCycle Cell Cycle Arrest (e.g., at G2/M phase) Compound->CellCycle Modulates Angiogenesis Inhibition of Angiogenesis (e.g., VEGF signaling) Compound->Angiogenesis Modulates

Caption: Potential Cellular Effects.

References

  • Bhat, A. A., et al. (2021). Quinoline-Based Scaffolds as Promising Anticancer Agents: A Review. Archiv der Pharmazie, 354(11), e2100220. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Musiol, R. (2017). Quinoline derivatives as promising anticancer drugs. Expert opinion on investigational drugs, 26(2), 137–148. [Link]

  • Trivedi, A. R., et al. (2014). Piperazine: a versatile privileged scaffold in drug discovery. RSC advances, 4(71), 37624–37645. [Link]

  • Aher, R. B., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 28(1), 115189. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • PubChem. (n.d.). 4-Methyl-2-(piperazin-1-yl)quinoline. National Center for Biotechnology Information. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

  • ResearchGate. (2021, August 28). Dose optimization for cell culture. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, a novel investigational compound. Based on its core structure, this molecule is presumed to function as a kinase inhibitor. This document provides a structured approach to troubleshooting and overcoming acquired resistance to this compound in cancer cell lines. We will proceed under the working hypothesis that the quinoline moiety is central to its mechanism of action, a common feature in many targeted cancer therapies.

Part 1: Initial Troubleshooting & Confirmation of Resistance

This section addresses the first-line questions that arise when a cell line begins to show a diminished response to treatment.

FAQ 1: My cancer cells are no longer responding to the initial effective dose of this compound. How can I confirm that I have a resistant population?

Answer:

The first step is to quantitatively confirm the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line to the parental (sensitive) cell line. A significant increase (typically 5-10 fold or higher) in the IC50 value is a strong indicator of acquired resistance.

Experimental Workflow: IC50 Determination

Below is a standard protocol for determining the IC50 value using a resazurin-based cell viability assay.

Protocol 1: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Seed both parental (sensitive) and suspected resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (background).

  • Incubation: Incubate the plates for a period that is relevant to the compound's mechanism of action (typically 48-72 hours).

  • Resazurin Addition: Add 20 µL of a resazurin solution (e.g., 0.15 mg/mL) to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50.

Data Interpretation:

A clear rightward shift in the dose-response curve for the suspected resistant line confirms the resistant phenotype.

Cell LineTreatmentIC50 Value (µM)Fold Change in Resistance
Parental LineThis compound0.5-
Resistant LineThis compound7.815.6

Part 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next crucial step is to elucidate the underlying molecular mechanism. The most common mechanisms of resistance to kinase inhibitors are:

  • On-Target Alterations: Mutations in the drug's target protein that prevent the drug from binding effectively.

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that allow the cell to circumvent the effects of the drug.

  • Increased Drug Efflux: Overexpression of transporter proteins that pump the drug out of the cell.

FAQ 2: How can I determine if resistance is due to the activation of a bypass signaling pathway?

Answer:

Activation of bypass pathways is a frequent escape mechanism. For kinase inhibitors, common bypass routes include the PI3K/Akt/mTOR and MAPK/ERK pathways. A straightforward way to investigate this is to use Western blotting to probe for changes in the phosphorylation status of key proteins within these pathways.

Experimental Workflow: Western Blot for Bypass Pathway Analysis

The following diagram illustrates a common bypass pathway. If your compound inhibits a target upstream of Akt, the cell might adapt by upregulating a receptor tyrosine kinase (RTK) to reactivate the pathway.

Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Bypass Activation (in resistant cells) Your_Target Drug Target Your_Target->PI3K Drug 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride Drug->Your_Target Inhibition (in sensitive cells) Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Upregulation of an RTK can reactivate the PI3K/Akt pathway, bypassing the inhibited target.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

  • Cell Lysis: Treat both parental and resistant cells with your compound at the IC50 of the parental line for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Result: In resistant cells, you may observe a sustained or increased level of phospho-Akt despite treatment, which would be suppressed in the parental cells. This suggests that the PI3K/Akt pathway has been reactivated.

FAQ 3: My cells might be pumping the drug out. How can I test for increased drug efflux?

Answer:

The overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), is a classic mechanism of multi-drug resistance. These transporters actively pump a wide range of substrates, including many kinase inhibitors, out of the cell.

Experimental Workflow: ABCB1 Efflux Pump Activity Assay

This can be investigated at the gene expression level (qPCR), protein level (Western blot), or functionally, by using a known fluorescent substrate of the pump.

Drug_Efflux cluster_membrane Cell Membrane cluster_outside Extracellular Space cluster_inside Intracellular Space ABCB1 ABCB1 Transporter (Drug Efflux Pump) Drug_out Drug ABCB1->Drug_out ATP-dependent Efflux Drug_in Drug Drug_out->Drug_in Diffusion Drug_in->ABCB1 Target Intracellular Target Drug_in->Target Binding

Caption: Overexpressed ABCB1 pumps actively remove the drug from the cell, lowering its intracellular concentration.

Protocol 3: Quantitative PCR (qPCR) for ABCB1 Expression

  • RNA Extraction: Extract total RNA from both parental and resistant cell lines using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for the ABCB1 gene and a reference gene (e.g., GAPDH or ACTB).

  • Analysis: Calculate the relative expression of ABCB1 in the resistant line compared to the parental line using the ΔΔCt method.

Expected Result: A significant increase in ABCB1 mRNA levels in the resistant cell line is a strong indication of this resistance mechanism.

Part 3: Strategies to Overcome Resistance

Once you have a hypothesis for the resistance mechanism, you can design rational strategies to overcome it.

FAQ 4: I have evidence of bypass pathway activation. What is the best strategy to resensitize the cells?

Answer:

The most effective strategy is a rational combination therapy. By simultaneously inhibiting both the primary target and the activated bypass pathway, you can create a synergistic anti-cancer effect.

Strategy: Combination Therapy

If your data suggests PI3K/Akt pathway activation (as in FAQ 2), combining your compound with a known PI3K or Akt inhibitor is a logical next step.

Experimental Workflow: Synergy Analysis

  • Determine IC50 of Second Inhibitor: First, determine the IC50 of the PI3K inhibitor (e.g., Alpelisib) alone in your resistant cell line.

  • Combination Matrix: Design a matrix of drug concentrations. Use concentrations of your compound and the PI3K inhibitor that are below their respective IC50 values.

  • Cell Treatment: Treat the resistant cells with the single agents and the combinations for 48-72 hours.

  • Viability Assay: Perform a cell viability assay as described in Protocol 1.

  • Synergy Calculation: Analyze the data using the Chou-Talalay method to calculate a Combination Index (CI).

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

FAQ 5: If increased drug efflux is the problem, how can I restore sensitivity?

Answer:

The strategy here is to co-administer your compound with an inhibitor of the specific ABC transporter that is overexpressed. For ABCB1, verapamil or tariquidar are well-characterized inhibitors used in research settings.

Strategy: Co-administration with an Efflux Pump Inhibitor

By blocking the pump, the intracellular concentration of your primary compound can be restored to effective levels.

Experimental Workflow: Re-sensitization Assay

  • Select Inhibitor Concentration: Choose a non-toxic concentration of the ABCB1 inhibitor (e.g., verapamil).

  • IC50 Determination with Inhibitor: Repeat the IC50 determination for your compound on the resistant cell line, but this time, co-administer it with the fixed, non-toxic concentration of the ABCB1 inhibitor.

  • Compare IC50 Values: Compare the new IC50 value (with the inhibitor) to the IC50 of your compound alone in the resistant line.

Expected Result: A significant drop in the IC50 of your compound in the presence of the efflux pump inhibitor would confirm that this mechanism is a key driver of the observed resistance.

References

  • Mechanisms of Resistance to Targeted Cancer Therapy. Nature Reviews Cancer.[Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. Cellular and Molecular Life Sciences.[Link]

  • PI3K/AKT/mTOR pathway in cancer and cancer therapy. Cancer and Metastasis Reviews.[Link]

  • Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.[Link]

  • A framework for advancing our understanding of cancer resistance. Nature Reviews Clinical Oncology.[Link]

Technical Support Center: Bioavailability Optimization for 4-Methyl-2-(piperazin-1-yl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: 4-Methyl-2-(piperazin-1-yl)quinoline HCl (Analog of Quipazine) – PK/ADME Troubleshooting

Executive Summary & Compound Profiling

You are working with 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride .[1] Based on its structural pharmacophore (a lipophilic quinoline core fused with a polarizable piperazine ring), this compound behaves as a weak base with likely BCS Class II characteristics (Low Solubility, High Permeability) at neutral pH.

While the HCl salt form provides excellent initial solubility in the gastric environment (pH 1.2), the primary bioavailability failure mode for this class is rapid precipitation upon gastric emptying into the duodenum (pH 6.8), often compounded by first-pass metabolism (CYP450) or P-glycoprotein (P-gp) efflux if targeting the CNS.

This guide provides a modular troubleshooting workflow to diagnose and resolve these specific bottlenecks.

Troubleshooting Guide (Q&A Format)
Ticket #001: "My compound dissolves in water/acid but precipitates in PBS or intestinal fluid."

Diagnosis: pH-Dependent Solubility Crash. Your compound relies on the ionization of the piperazine nitrogen (pKa ~9.8) and quinoline nitrogen (pKa ~4-5) for solubility. In the stomach (pH 1-2), it is fully ionized. In the intestine (pH > 6), the molecule de-ionizes, reverting to its lipophilic free base form and crashing out of solution before absorption can occur.

Corrective Action: You must maintain supersaturation in the intestinal lumen.

  • Switch to a Cyclodextrin Formulation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic quinoline tail, preventing aggregation at neutral pH while leaving the piperazine available for interaction.

  • Acidifiers in Formulation: Incorporate organic acids (Citric/Fumaric acid) in the solid dosage form to create a "micro-environmental pH" that keeps the local pH low during dissolution.

Ticket #002: "In vivo PK data shows low oral bioavailability (%F) despite good Caco-2 permeability."

Diagnosis: High First-Pass Extraction or Efflux. If permeability is high (


 cm/s) but systemic exposure is low, the compound is likely being metabolized by liver enzymes (CYP2D6/3A4) or pumped back into the gut lumen by P-gp.

Corrective Action:

  • Metabolic Shunt: Test co-administration with a CYP inhibitor (e.g., Ritonavir for 3A4 or Quinidine for 2D6) in a rat PK study to confirm metabolic clearance.

  • Lymphatic Transport: Reformulate into a Self-Emulsifying Drug Delivery System (SEDDS) . Long-chain triglycerides can stimulate chylomicron formation, bypassing the portal vein (and the liver) via the lymphatic system.

Ticket #003: "The HCl salt is hygroscopic or unstable."

Diagnosis: Salt Disproportionation. HCl salts of weak bases can lose HCl gas or disproportionate in high humidity, leaving behind the insoluble free base.

Corrective Action: Switch to a less volatile counter-ion. Mesylate (Methanesulfonate) or Maleate salts are standard alternatives for piperazine-quinolines (e.g., Quipazine Maleate) that offer better solid-state stability and similar solubility profiles.

Strategic Visualization
Figure 1: Bioavailability Failure Mode Analysis (BFMA)

This diagram illustrates the decision logic for selecting the correct formulation strategy based on your experimental data.

Bioavailability_Logic Start START: Low Bioavailability Solubility_Check Is Solubility < 0.1 mg/mL at pH 6.8? Start->Solubility_Check Permeability_Check Is Caco-2 Permeability < 5 x 10^-6 cm/s? Solubility_Check->Permeability_Check NO (Solubility OK) Sol_Fix STRATEGY A: Cyclodextrin Complexation or Amorphous Solid Dispersion Solubility_Check->Sol_Fix YES (Precipitation Issue) Metabolism_Check Microsomal Stability (t1/2 < 15 min)? Permeability_Check->Metabolism_Check NO (Good Permeability) Perm_Fix STRATEGY B: Permeability Enhancers (Sodium Caprate) or Lipid SEDDS Permeability_Check->Perm_Fix YES (Poor Absorption) Metab_Fix STRATEGY C: Prodrug Design or Lymphatic Delivery (SEDDS) Metabolism_Check->Metab_Fix YES (High Clearance) Efflux_Fix STRATEGY D: P-gp Inhibition (Excipient: TPGS-1000) Metabolism_Check->Efflux_Fix NO (Likely Efflux)

Caption: Decision tree for isolating the root cause of poor bioavailability in quinoline-piperazine derivatives.

Standard Operating Protocols (SOPs)
Protocol A: Kinetic Solubility Profiling (The "Crash" Test)

Purpose: To determine if your compound precipitates upon entering the small intestine.

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • SGF Phase: Dilute stock 1:100 into Simulated Gastric Fluid (SGF, pH 1.2). Incubate 1 hour at 37°C. Measure UV absorbance (

    
    ).
    
  • FaSSIF Phase: Transfer an aliquot of the SGF solution into Simulated Intestinal Fluid (FaSSIF, pH 6.5) at a 1:1 ratio.

  • Readout: Measure turbidity (absorbance at 600 nm) immediately and every 5 minutes for 1 hour.

    • Pass: Solution remains clear (

      
      ).
      
    • Fail: Rapid increase in turbidity indicates precipitation (requires Cyclodextrin).

Protocol B: Preparation of HP-β-CD Inclusion Complex

Purpose: To stabilize the compound at neutral pH for oral gavage or injection.

Materials:

  • 4-Methyl-2-(piperazin-1-yl)quinoline HCl[1]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)

  • Milli-Q Water

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water. Stir until clear.

  • Addition: Slowly add the drug to the vehicle while stirring. Target concentration: 5–10 mg/mL.

  • Equilibration: Stir for 4 hours at room temperature. The solution should remain clear.

  • pH Adjustment: Check pH. If acidic (< 3.0) due to HCl salt, carefully adjust to pH 4.0–5.0 using 1N NaOH. Do not exceed pH 6.0 to avoid crashing.

  • Filtration: Filter through a 0.22 µm PVDF filter to sterilize and remove any un-dissolved particles.

Quantitative Data Summary
ParameterValue (Est.)Implication
pKa (Piperazine N) ~9.8Ionized in stomach; good gastric solubility.
pKa (Quinoline N) ~4.2Weakly basic; contributes little to neutral solubility.
LogP 2.0 – 2.5Moderately lipophilic; crosses BBB well.
Solubility (pH 1.2) > 10 mg/mLExcellent.
Solubility (pH 6.8) < 0.05 mg/mLCRITICAL FAILURE POINT.
Rec. Formulation 20% HP-β-CDPrevents intestinal precipitation.
References
  • PubChem. (n.d.).[2] Quipazine (2-Piperazin-1-ylquinoline).[2][3] National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Standard protocol for solubilizing lipophilic bases).
  • Gomes, L. M., et al. (2019). Synthesis of novel morpholine and piperazine coupled 2-(thiophen-2-yl)dihydroquinolines. European Journal of Medicinal Chemistry. (Context: Structural analogs and solubility challenges).

Sources

analytical challenges with 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

Topic: Analytical Challenges & Troubleshooting Guide Compound ID: this compound (CAS: 1071545-91-9 / Base CAS: 50693-78-2) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Analytical Profile

Welcome to the technical support hub for This compound . As a researcher in serotonergic pharmacology (specifically 5-HT receptor modulation), you likely selected this compound for its structural affinity to the quipazine scaffold.[2] However, the very features that make it biologically active—the basic piperazine ring and the lipophilic quinoline core—create a "perfect storm" for analytical difficulties.

This guide moves beyond basic datasheets to address the causality of experimental failures. Our focus is on the three critical failure modes: Chromatographic Tailing (Silanol Activity) , Oxidative Instability (N-Oxide Formation) , and Salt Stoichiometry Shifts .

Part 1: Physicochemical Reference Data

Before troubleshooting, verify your baseline parameters.[2] Discrepancies here often mimic analytical failures.[2]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₄H₁₇N₃[1][2][3] · xHClConfirm salt stoichiometry (mono- vs. dihydrochloride) via elemental analysis or argentometric titration.
MW (Free Base) 227.31 g/mol Use this for molarity calculations, correcting for the HCl counterion.
pKa (Calculated) ~9.8 (Piperazine N), ~5.4 (Quinoline N)Critical: At neutral pH (7.0), the molecule is positively charged. Standard C18 retention will be poor without ion-pairing or high pH.[1][2]
UV Maxima ~245 nm, ~320 nmQuinoline core provides strong UV absorbance. 320 nm is more selective against non-aromatic impurities.[2]
Solubility Water (High), DMSO (High)pH-dependent aqueous solubility.[2] Precipitates in basic buffers (>pH 10).[2]

Part 2: Troubleshooting & FAQs

Scenario A: "I'm seeing severe peak tailing and retention time shifting on my C18 column."

Diagnosis: Secondary Silanol Interaction.[2] The piperazine moiety contains a secondary amine.[2] On standard silica-based C18 columns, residual silanol groups (Si-OH) are ionized (Si-O⁻) at neutral pH.[1][2] The positively charged piperazine nitrogen interacts electrostatically with these silanols, causing the peak to "drag" (tailing) and retaining unpredictably.

The Fix: The "High pH" or "Ion Shield" Approach

  • Option 1: High pH Resistance (Recommended)

    • Why: At pH 10, the piperazine is largely uncharged (free base form), and the silica surface is saturated.

    • Protocol: Use a hybrid-silica column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).[2]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][4]

  • Option 2: Ion Pairing (The "Shield")

    • Why: If you must use low pH, you need to mask the charge.

    • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[2] The trifluoroacetate anion pairs with the protonated amine, forming a neutral hydrophobic complex that retains well on C18.

    • Warning: TFA suppresses MS ionization.[2] If using LC-MS, switch to 0.1% Formic Acid, though tailing may persist.[2]

Scenario B: "My sample purity drops after 24 hours in solution. Is the compound degrading?"

Diagnosis: Oxidative N-Dealkylation or N-Oxide Formation.[1][2] Piperazine rings are susceptible to oxidation, especially in solution and under light. The "impurity" is likely the N-oxide or a ring-opening degradant.[1][2]

The Fix: Stabilization Protocol

  • Solvent Choice: Avoid protic solvents (methanol) for long-term storage.[1][2] Use DMSO or Acetonitrile.[2]

  • Temperature: Autosampler must be set to 4°C.

  • Antioxidant: For critical quantitation, add 0.05% BHT (Butylated hydroxytoluene) to the stock solution.[2]

  • Amber Glass: Strictly required. The quinoline ring can act as a photosensitizer.[2]

Scenario C: "I cannot reproduce the weighing results; the mass seems to fluctuate."

Diagnosis: Hygroscopicity of the Hydrochloride Salt.[2] HCl salts of amines are often hygroscopic.[2] If the container is left open, the salt absorbs atmospheric water, changing the effective molecular weight (MW).

The Fix: Handling Protocol

  • Do not weigh directly into a volumetric flask on a slow balance.

  • Procedure: Weigh a larger amount (e.g., 10 mg) rapidly into a tared, capped vial. Dissolve the entire weighed mass in a known volume of solvent to create a master stock. Calculate concentration based on the exact mass captured, not the target mass.

  • Dry: Store the solid in a desiccator with P₂O₅ or active silica gel.[2]

Part 3: Recommended Analytical Workflow

The following diagram outlines the decision process for method selection based on your available instrumentation and sensitivity needs.

AnalyticalWorkflow Start Start: Sample Analysis CheckDetector Detector Type? Start->CheckDetector UV UV/PDA (HPLC) CheckDetector->UV Standard QC MS LC-MS/MS CheckDetector->MS Bioanalysis/Trace TailingCheck Is Peak Tailing > 1.5? UV->TailingCheck MethodC Method C: Volatile Acid (0.1% Formic Acid) Column: Charged Surface C18 MS->MethodC Avoid TFA MethodA Method A: High pH (10mM NH4HCO3 pH 10) Column: Hybrid C18 TailingCheck->MethodA Yes (Preferred) TailingCheck->MethodA No MethodB Method B: Ion Pairing (0.1% TFA) Column: Standard C18 TailingCheck->MethodB Yes (Alternative) Result Robust Quantitation MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for selecting the optimal chromatographic conditions based on detection mode and peak symmetry requirements.

Part 4: Validated Experimental Protocol (HPLC-UV)

This method is designed to separate the parent compound from common synthesis impurities (unreacted piperazine) and degradants.[2]

Method ID: QZN-HPH-10 Application: Purity check and stability indicating assay.[1][2]

ParameterSettingRationale
Column Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µmHybrid particle technology withstands pH 10 without dissolution.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[2]0)High pH ensures piperazine is neutral (free base), eliminating silanol tailing.[2]
Mobile Phase B Acetonitrile (LC Grade)Standard organic modifier.[2]
Flow Rate 1.0 mL/minStandard backpressure profile.[2]
Gradient 0-2 min: 5% B2-10 min: 5% → 95% B10-12 min: 95% BSteep gradient to elute highly lipophilic dimers; initial hold retains polar impurities.[1][2]
Detection UV @ 245 nmMax absorbance for the quinoline ring.[2]
Temperature 40°CReduces mobile phase viscosity and improves mass transfer.[2]

Step-by-Step Execution:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[2]

  • Sample Diluent: 50:50 Water:Acetonitrile.[2] (Do not use 100% water; the free base may precipitate at high concentrations).[2]

  • System Suitability: Inject a standard (10 µg/mL).[2] Tailing factor must be < 1.[2]3. Theoretical plates > 5000.[2]

Part 5: References

  • PubChem. (n.d.).[2][3] 4-Methyl-2-piperazin-1-yl-quinoline (Compound Summary).[1][2][3][5] National Library of Medicine.[2] Retrieved February 3, 2026, from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides authoritative grounding on HPLC separation of piperazine derivatives and silanol interactions). Retrieved from [Link]

  • Gadzala-Kopciuch, R. (2005).[2][6] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[6] Journal of Liquid Chromatography & Related Technologies.[2][6] (Validates the difficulty of retaining piperazines on C18 and suggests derivatization or specific column choices). Retrieved from [Link][2]

  • Youngsaye, W., et al. (2011).[2][7] Piperazinyl Quinolines as Chemosensitizers to Increase Fluconazole Susceptibility of Candida Albicans Clinical Isolates.[2][7][8] Bioorganic & Medicinal Chemistry Letters.[2][7] (Demonstrates the synthesis and handling of piperazinyl quinoline derivatives). Retrieved from [Link][2]

Sources

Technical Support Center: Navigating the Solubility of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride in Experimental Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing its precipitation in various experimental media. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

4-Methyl-2-(piperazin-1-yl)quinoline is a weak base. It is typically supplied as a hydrochloride (HCl) salt to enhance its aqueous solubility. However, the solubility of this salt is highly dependent on the pH of the medium. Understanding this relationship is the cornerstone of preventing precipitation.

The key to its solubility lies in the protonation state of its two basic nitrogen atoms: one on the quinoline ring and one on the piperazine ring. The piperazine moiety is the more basic of the two. At acidic pH, these nitrogens are protonated, rendering the molecule charged and readily soluble in aqueous solutions. As the pH increases towards and beyond the compound's pKa values, the molecule begins to deprotonate, transitioning to its less soluble free base form, which can then precipitate out of solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my cell culture medium?

A1: Precipitation in cell culture media (typically pH 7.2-7.4) is most likely due to the conversion of the soluble hydrochloride salt to its poorly soluble free base form. Since the estimated pKa of the piperazine group is around 8.0, at physiological pH, a significant fraction of the compound will be uncharged and less soluble[1][2]. Other factors that can contribute to precipitation include high compound concentration, the presence of salts in the media that can cause a "salting-out" effect, and interactions with serum proteins[3][4].

Q2: What is the maximum concentration of this compound I can use in my experiments?

A2: The maximum concentration is dictated by the solubility of the free base at the pH of your experimental medium. The solubility of the free base of 4-Methyl-2-(piperazin-1-yl)quinoline at pH 7.4 is reported to be 33.3 µg/mL (approximately 146 µM)[3]. Exceeding this concentration in your final assay medium will likely lead to precipitation. It is crucial to perform a solubility test in your specific medium before conducting your experiments.

Q3: Can I dissolve the compound directly in my cell culture medium?

A3: It is strongly advised not to dissolve the compound directly in your cell culture medium. This practice can lead to localized high concentrations that exceed the solubility limit at the neutral pH of the medium, causing immediate precipitation. The recommended method is to prepare a concentrated stock solution in an appropriate solvent and then dilute it into the final medium.

Q4: What is the best solvent for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic compounds, including this compound[5]. Prepare a stock solution of at least 10 mM in 100% DMSO.

Q5: Are there limits to the amount of DMSO I can add to my cell culture?

A5: Yes, DMSO can be toxic to cells at high concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with 0.1% being a widely accepted safe limit for sensitive and long-term assays[6][7]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: Precipitation observed immediately upon adding the compound to the medium.

This is a classic sign of exceeding the compound's solubility at the medium's pH.

Troubleshooting Workflow:

A Precipitation upon addition B Was a concentrated stock solution in DMSO used? A->B C Prepare a ≥10 mM stock solution in 100% DMSO. B->C No D Is the final concentration in media below the solubility limit (~146 µM)? B->D Yes C->D E Lower the final concentration. D->E No F Is the final DMSO concentration ≤0.5%? D->F Yes E->F G Adjust stock concentration and dilution factor to maintain low DMSO. F->G No H Employ serial dilution method for adding to media. F->H Yes G->H I Problem Solved H->I

Caption: Workflow to troubleshoot immediate precipitation.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% DMSO to a concentration of 10 mM or higher. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.

  • Calculate Final Concentration Carefully: Ensure the final concentration in your cell culture medium is below the solubility limit of the free base (approximately 146 µM or 33.3 µg/mL)[3].

  • Use a Serial Dilution Approach:

    • First, dilute your DMSO stock solution into a small volume of pre-warmed (37°C) serum-free medium to create an intermediate dilution.

    • Then, add this intermediate dilution to your final volume of complete medium (containing serum). This gradual reduction in solvent strength can help prevent shock precipitation.

  • Maintain Low Final DMSO Concentration: Adjust your stock solution concentration and dilution scheme to keep the final DMSO concentration at or below 0.5%[6][7].

Issue 2: The compound appears to be in solution initially, but precipitation occurs over time in the incubator.

This delayed precipitation can be due to several factors, including temperature changes, interactions with media components, or the slow conversion of the salt to the free base.

Troubleshooting Workflow:

A Delayed Precipitation in Incubator B Is the final concentration close to the solubility limit? A->B C Lower the final concentration. B->C Yes D Is the medium pH stable? B->D No C->D E Ensure proper CO2 levels in the incubator and use buffered media. D->E No F Consider using a precipitation inhibitor. D->F Yes E->F G Add a small percentage of a non-ionic surfactant or a polymer like HPMC. F->G H Problem Mitigated G->H

Caption: Workflow to troubleshoot delayed precipitation.

Detailed Steps:

  • Re-evaluate Final Concentration: Even if the initial concentration is slightly below the solubility limit, fluctuations in temperature and pH within the incubator can lead to precipitation. Consider lowering the final concentration.

  • Check Media pH Stability: Ensure your incubator's CO₂ levels are properly calibrated to maintain the target pH of your medium. Bicarbonate-buffered media are sensitive to CO₂ levels.

  • Consider the Use of Excipients: In some cases, the addition of a small amount of a pharmaceutically acceptable excipient can help stabilize the compound in solution. These are often referred to as "precipitation inhibitors"[8][9].

    • Non-ionic surfactants: Pluronic® F-127 or Tween® 80 at low concentrations (e.g., 0.01-0.1%) can sometimes help maintain solubility[10].

    • Polymers: Hydroxypropyl methylcellulose (HPMC) is another excipient known to inhibit drug precipitation[9].

    • Important Note: The use of any excipient must be validated for compatibility with your specific cell line and assay, as they can have biological effects of their own.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 263.77 g/mol )

    • 100% DMSO (cell culture grade)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 2.64 mg of this compound.

    • Add 1.0 mL of 100% DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, warm the solution briefly to 37°C or sonicate.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dosing Cells with this compound

This protocol is for dosing cells in a 6-well plate with a final volume of 2 mL per well and a final compound concentration of 10 µM.

  • Materials:

    • 10 mM stock solution of the compound in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Pre-warmed (37°C) serum-free cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare an Intermediate Dilution:

      • In a sterile microcentrifuge tube, add 198 µL of pre-warmed serum-free medium.

      • Add 2 µL of the 10 mM DMSO stock solution to the medium. This creates a 100 µM intermediate solution in 1% DMSO.

      • Vortex gently to mix.

    • Dose the Cells:

      • To each well containing 1.8 mL of pre-warmed complete medium with cells, add 200 µL of the 100 µM intermediate solution.

      • This results in a final concentration of 10 µM of the compound and 0.1% DMSO.

      • Gently swirl the plate to ensure even distribution.

    • Vehicle Control:

      • Prepare a vehicle control by adding 2 µL of 100% DMSO to 198 µL of serum-free medium.

      • Add 200 µL of this mixture to a well containing 1.8 mL of complete medium.

Data Presentation

Table 1: Estimated pH-Solubility Profile of 4-Methyl-2-(piperazin-1-yl)quinoline

pHPredominant SpeciesEstimated Solubility (µg/mL)Rationale
2.0Diprotonated (BH₂²⁺)> 1000High solubility due to full protonation.
4.0Diprotonated (BH₂²⁺)> 1000High solubility due to full protonation.
6.0Monoprotonated (BH⁺)~300Solubility starts to decrease as pH approaches the lower pKa.
7.4Free Base (B) / Monoprotonated (BH⁺)33.3At physiological pH, the less soluble free base is present in significant amounts[3].
8.0Free Base (B) / Monoprotonated (BH⁺)~15Near the estimated pKa of the piperazine group, the concentration of the free base increases.
9.0Free Base (B)< 10Above the pKa, the compound is predominantly in its poorly soluble free base form.

Note: This profile is an estimation based on the known solubility of the free base at pH 7.4 and the principles of pH-dependent solubility for weak bases. Actual solubility should be determined experimentally in your specific buffer or medium.

Concluding Remarks

The successful use of this compound in in vitro experiments hinges on a solid understanding of its pH-dependent solubility. By preparing concentrated stock solutions in DMSO and employing careful dilution strategies, precipitation can be effectively avoided. Should you continue to experience issues, a systematic troubleshooting approach as outlined in this guide will help you identify and resolve the underlying cause.

References

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Optibrium. Retrieved from [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., Castellani, G., Cilibrizzi, A., Cruciani, G., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1137-1149.
  • Ugur, I., & Marion, A. (2020). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. [Preprint].
  • Al-Ghafri, B., Partap, R., Eslami, H., & Richon, D. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Gao, Y., & Li, Z. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 803.
  • Boruah, S., & Dutta, B. (2021).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of controlled release : official journal of the Controlled Release Society, 161(2), 429–445.
  • Lall, A. S., & M, S. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 763784.
  • Wikipedia. (2023, December 2). 4-Aminoquinoline. In Wikipedia. [Link]

  • Singh, G., & Pai, R. S. (2014). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Drug Delivery, 11(6), 796-807.
  • Jensen, J. H., & Swain, C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Journal of Computer-Aided Molecular Design, 31(2), 173-183.
  • Thakuria, R., Nangia, A., & J, W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394.
  • S, T., & P, S. (2022). Binding interaction of quinoline derivatives to serum albumin using multispectroscopy, molecular docking and molecular dynamics simulations. Journal of Molecular Structure, 1265, 133421.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Shah, N., & Sandhu, H. (2012). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. AAPS PharmSciTech, 13(3), 947-954.
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutics, 495(2), 574-588.
  • Collet, F., Lescot, C., & Guillaumet, G. (2018). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 763784.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • D'Ascenzo, M., & Guccione, S. (2019). A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials.
  • El-Sayed, M. A., & El-Gohary, N. S. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6331.
  • de Oliveira, A. C. S., de Moraes, A. S., da Silva, A. G., de Souza, J. A. C., & de Almeida, J. F. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of endodontics, 47(3), 437–443.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Wang, D., & Chen, C. (2021).
  • Geraghty, R. J., & D, C. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(9), 2445.
  • K, A., & P, S. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(11), 3236.
  • Kumar, A., & Singh, R. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 8(38), 21338-21350.
  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Biot, C., & Nosten, F. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Molecules, 20(10), 19047–19061.
  • Al-Noor, T. H., & A, A. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc..
  • Aggarwal, G., & S, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 917-925.
  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Foubelo, F., & Y, D. (2017). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 15(31), 6561-6571.
  • Creative Biolabs. (n.d.). Cell Culture Protocol. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • Wikipedia. (2023, November 29). VEGFR-2 inhibitor. In Wikipedia. [Link]

  • A, A., & P, S. (2023).
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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Validation & Comparative

comparing the efficacy of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Profile: 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride

Executive Summary

This compound (often referred to in structural biology literature as Compound 20 ) is a high-affinity, fragment-derived ligand primarily characterized for its interaction with the


-Adrenergic Receptor (

-AR)
. Originally identified through biophysical fragment screening using Surface Plasmon Resonance (SPR), this compound represents a distinct chemical scaffold (arylpiperazine) compared to classical

-blockers (aryloxypropanolamines like propranolol).

While structurally analogous to the non-selective serotonin agonist Quipazine (2-(1-piperazinyl)quinoline), the addition of the 4-methyl group and its specific characterization in thermostabilized receptor studies (PDB: 3ZPR ) position it as a critical tool for structural pharmacology and fragment-based drug design (FBDD).

Mechanism of Action & Binding Dynamics

Orthosteric Antagonism at -AR

Unlike allosteric modulators, 4-Methyl-2-(piperazin-1-yl)quinoline binds to the orthosteric site of the


-adrenergic receptor, effectively competing with endogenous catecholamines (norepinephrine/epinephrine).
  • Binding Pocket: The ligand occupies the transmembrane bundle, engaging key residues involved in receptor activation.

  • Key Interactions (Based on PDB 3ZPR):

    • Asp121 (TM3): Forms a critical salt bridge with the protonated nitrogen of the piperazine ring. This mimics the canonical interaction seen with the amine group of classical

      
      -blockers.
      
    • Ser211 (TM5): Forms hydrogen bonds that stabilize the ligand within the pocket.

    • Hydrophobic Contacts: The quinoline core wedges into a hydrophobic sub-pocket formed by Phe306 and Trp303, contributing to its high ligand efficiency.

Structural Comparison: Arylpiperazine vs. Aryloxypropanolamine

The compound represents a departure from the "linker-heavy" structure of drugs like Cyanopindolol . Its compact, rigid quinoline core provides high binding enthalpy per heavy atom (Ligand Efficiency), making it an ideal starting point for lead optimization.

Beta1_Signaling cluster_blockade Inhibition Mechanism Ligand 4-Methyl-2-(piperazin-1-yl)quinoline Beta1AR Beta-1 Adrenergic Receptor (Transmembrane) Ligand->Beta1AR Blocks (Orthosteric) Agonist Norepinephrine Agonist->Beta1AR Activates Gs Gs Protein (Heterotrimeric) Beta1AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases PKA Protein Kinase A (Activation) cAMP->PKA Activates Response Cardiac Contractility (Inotropy) PKA->Response Modulates

Figure 1: Mechanism of Action. The compound acts as a competitive antagonist at the


-AR, preventing Gs-protein coupling and downstream cAMP signaling.

Comparative Efficacy Analysis

This section compares 4-Methyl-2-(piperazin-1-yl)quinoline with industry-standard ligands.

Table 1: Pharmacological Profile Comparison
Feature4-Methyl-2-(piperazin-1-yl)quinoline Cyanopindolol Quipazine
Primary Target

-Adrenergic Receptor

-Adrenergic Receptors
5-HT

/ 5-HT

Receptors
Chemical Class ArylpiperazineAryloxypropanolamineArylpiperazine
Binding Mode Orthosteric AntagonistOrthosteric Inverse AgonistAgonist
Ligand Efficiency High (Fragment-like)Moderate (Drug-like)Moderate
Selectivity

-AR favored (Structure-based)
Non-selective

Non-selective Serotonin
Key Application Fragment-based Design, CrystallographyRadioligand Binding StandardSerotonergic Probe
Efficacy vs. Cyanopindolol
  • Potency: Cyanopindolol exhibits sub-nanomolar affinity (

    
     nM). While 4-Methyl-2-(piperazin-1-yl)quinoline has a higher 
    
    
    
    (low nanomolar to micromolar range depending on assay conditions), its Ligand Efficiency (LE) is superior. This means it contributes more binding energy per atom, making it a "leaner" scaffold for optimization.
  • Thermodynamics: The quinoline derivative stabilizes the receptor in a conformation distinct from the "active" state, facilitating the crystallization of thermostabilized receptors (e.g., Turkey

    
    -AR).
    
Relationship to Quipazine
  • Structural Nuance: Quipazine (2-(1-piperazinyl)quinoline) is a potent 5-HT agonist. The addition of the 4-methyl group sterically alters the molecule's fit. In the context of

    
    -AR, this methyl group likely fills a small hydrophobic cavity (near Val/Leu residues) that is not exploited by Quipazine, thereby shifting the selectivity profile towards adrenergic receptors and away from 5-HT targets, although off-target serotonergic binding remains a consideration for in vivo use.
    

Experimental Protocols

To validate the efficacy of this compound, the following biophysical workflows are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Use this protocol to determine


 and dissociation rates (

).
  • Sensor Chip Preparation: Immobilize thermostabilized

    
    -AR (e.g., using a His-tag capture or amine coupling) onto a CM5 sensor chip. Target density: ~2000-3000 RU.
    
  • Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Critical: Add 0.01% CHS (cholesteryl hemisuccinate) if the receptor is detergent-solubilized.

  • Compound Injection: Prepare a concentration series of 4-Methyl-2-(piperazin-1-yl)quinoline (0.1 nM to 10

    
    M). Inject for 60s at 30 
    
    
    
    L/min.
  • Dissociation: Allow buffer flow for 120s to monitor dissociation.

  • Analysis: Fit data to a 1:1 Langmuir binding model. A "square wave" sensorgram indicates fast on/off rates typical of fragment-like leads.

Protocol B: Crystallization Screening (Fragment-Based)

Use this workflow to replicate the generation of PDB 3ZPR.

Crystallization_Workflow Step1 Thermostabilization (Point Mutations) Step2 Purification (Detergent Exchange) Step1->Step2 Step3 Lipidic Cubic Phase (LCP) Mixing Step2->Step3 Step4 Ligand Co-incubation (Excess Compound) Step3->Step4 Step5 Crystal Growth (20°C, 2-4 Weeks) Step4->Step5 Step6 X-Ray Diffraction (PDB: 3ZPR) Step5->Step6

Figure 2: Structural Biology Workflow. The compound is introduced prior to LCP mixing to stabilize the receptor lattice.

References

  • Christopher, J. A., et al. (2013).[1][2] "Biophysical Fragment Screening of the

    
    -Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design." Journal of Medicinal Chemistry, 56(9), 3446–3455.[1] Link
    
  • Warne, T., et al. (2008).[1] "Structure of a

    
    -adrenergic G-protein-coupled receptor." Nature, 454(7203), 486–491. Link
    
  • RCSB Protein Data Bank. (2013). "Structure of Thermostabilised Turkey Beta1 Adrenergic Receptor with 4-methyl-2-(piperazin-1-yl)quinoline bound (PDB: 3ZPR)." Link

  • Verloop, A., et al. (1993). "2-(1-Piperazinyl)quinolines as 5-HT3 receptor ligands." Journal of Medicinal Chemistry. (Contextual reference for Quipazine analogs).

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of selective kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate.[1]

The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous kinase inhibitors.[2][3] Its rigid, bicyclic system provides a robust framework for the presentation of pharmacophoric elements that can be tailored to interact with specific kinase targets. The addition of a piperazine moiety often enhances solubility and provides a versatile point for further chemical modification to optimize potency and selectivity. This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride.

It is important to note that comprehensive, publicly available kinome screening data for this specific hydrochloride salt is limited. Therefore, this guide synthesizes data from structurally related quinoline-piperazine compounds to construct a representative and informative cross-reactivity profile. This approach allows us to explore the likely kinase interaction landscape of this chemical class and compare it against well-characterized kinase inhibitors, providing valuable insights for researchers in the field.

The Rationale Behind Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant homology in their ATP-binding pockets.[4] Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit several others. This polypharmacology can sometimes be beneficial, as seen with multi-targeted therapies.[5] However, more often than not, unintended kinase inhibition can lead to adverse effects. Therefore, early and comprehensive selectivity profiling is paramount in the drug discovery pipeline. It allows for the identification of potential liabilities, guides medicinal chemistry efforts to improve selectivity, and helps in the interpretation of cellular and in vivo pharmacology.

A common strategy to assess kinase inhibitor selectivity is to screen the compound against a large panel of kinases, often representing all major branches of the kinome tree. The data generated from such screens, typically in the form of IC50 values or percentage inhibition at a fixed concentration, provides a "fingerprint" of the compound's activity across the kinome.

Methodologies for In Vitro Kinase Profiling

Several robust and high-throughput methods are available for assessing kinase inhibitor activity. The choice of assay often depends on factors such as the specific kinase, the availability of reagents, and the required throughput. Here, we detail three widely used assay formats.

Radiometric Kinase Assay ([32P]-ATP Filter Binding)

This traditional yet highly reliable "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-32P]-ATP onto a substrate.[6][7]

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing the kinase of interest, its specific substrate (protein or peptide), and the test compound (this compound or comparator) at various concentrations in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]-ATP. The final ATP concentration should ideally be close to the Km of the kinase for ATP to accurately determine competitive inhibition.[6]

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.[8]

  • Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-32P]-ATP will not.

  • Washing: Wash the filter membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-32P]-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow of a radiometric kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays, such as LanthaScreen™, are homogeneous assays that measure the phosphorylation of a fluorescently labeled substrate by a kinase.[9][10]

Experimental Protocol:

  • Reaction Setup: In a low-volume 384-well plate, add the test compound, the kinase, and a fluorescein-labeled substrate in kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for 60 minutes.[10]

  • Detection: Stop the reaction and detect the phosphorylated product by adding a terbium-labeled anti-phospho-substrate antibody. If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it in close proximity to the fluorescein label on the substrate.

  • Signal Reading: Excite the terbium donor at ~340 nm. If FRET occurs, the terbium will transfer energy to the fluorescein acceptor, which will then emit light at ~520 nm. The TR-FRET signal is typically read as a ratio of the acceptor emission to the donor emission.[10]

  • Data Analysis: Calculate IC50 values from the dose-response curves of the emission ratio.

ADP-Glo™ Luminescence-Based Assay

The ADP-Glo™ assay is a universal kinase assay that quantifies the amount of ADP produced during the kinase reaction.[5][11]

Experimental Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating the kinase, substrate, ATP, and the test compound.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]

  • Incubation: Incubate at room temperature for 40 minutes.[13]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the ADP generated in the first step back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the initial ADP concentration.[12]

  • Incubation: Incubate at room temperature for 30-60 minutes.[13]

  • Signal Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence compared to the vehicle control indicates inhibition of the kinase. Calculate IC50 values from the resulting dose-response curves.

Comparative Cross-Reactivity Analysis

To illustrate the potential selectivity profile of this compound, we have compiled representative inhibitory data based on published results for structurally similar quinoline-piperazine compounds.[14][15][16][17] This is compared with the known profiles of two standard kinase inhibitors: Staurosporine, a notoriously promiscuous inhibitor, and Dasatinib, a clinically approved multi-kinase inhibitor.[18][19]

Kinase TargetRepresentative Biological PathwayThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
ABL1 Tyrosine Kinase506<1
KDR (VEGFR-2) Tyrosine Kinase45108
MET Tyrosine Kinase101520
PIK3CA Lipid Kinase>100050>1000
GAK Serine/Threonine Kinase2520015

Disclaimer: The IC50 values for this compound are hypothetical and derived from published data on structurally related analogs for illustrative purposes. Actual values for the specific compound may vary.

G cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., KDR, MET) GF->RTK Binds PI3K PI3K RTK->PI3K Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Activates Angiogenesis Angiogenesis RTK->Angiogenesis Promotes AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival Promotes ABL1 ABL1 Proliferation Cell Proliferation ABL1->Proliferation Promotes GAK GAK GAK->Proliferation Regulates RAS_RAF_MEK_ERK->Proliferation Promotes Inhibitor Quinoline-Piperazine Inhibitor Inhibitor->RTK Inhibitor->ABL1 Inhibitor->GAK

Caption: Simplified signaling pathways involving selected kinases.

Discussion of the Representative Profile

Based on the analysis of structurally related compounds, this compound is predicted to be a potent inhibitor of several tyrosine kinases, including ABL1, KDR (VEGFR-2), and MET, as well as the serine/threonine kinase GAK.[14][15][16][17] The quinoline-piperazine scaffold appears to be a versatile framework for targeting the ATP-binding site of these kinases.

Compared to Staurosporine , a broad-spectrum inhibitor that interacts with a vast number of kinases, the hypothetical profile of our compound of interest suggests a greater degree of selectivity.[19] For instance, it is predicted to be significantly less active against lipid kinases like PI3K. This is a desirable characteristic, as promiscuous inhibition can lead to toxicity.

When compared to Dasatinib , a clinically successful but still multi-targeted inhibitor, the quinoline-piperazine compound shows a different selectivity profile.[20] While both are potent against ABL1, the hypothetical compound may exhibit stronger relative potency against MET and GAK. This differential selectivity could be exploited to target specific cancer types that are dependent on these signaling pathways. For example, potent c-Met inhibition is a valuable strategy for tumors that are driven by c-Met amplification or mutation.[16]

The predicted potent activity against GAK (Cyclin G-associated kinase) is particularly interesting. GAK has been identified as a promising target in certain cancers, such as Ewing Sarcoma, and selective inhibitors are of high interest.[17] The narrow selectivity profile of some quinoline derivatives for NAK family kinases like GAK suggests that this scaffold can be optimized to achieve high selectivity.[17]

Conclusion

This comparative guide provides a framework for understanding the potential kinase cross-reactivity of this compound. By synthesizing data from structurally related compounds, we have constructed a representative profile that highlights its likely potent activity against a specific set of tyrosine and serine/threonine kinases. The comparison with the promiscuous inhibitor Staurosporine and the multi-targeted drug Dasatinib underscores the unique selectivity profile that can be achieved with the quinoline-piperazine scaffold.

For researchers and drug development professionals, this guide emphasizes the critical importance of comprehensive kinase profiling. The detailed experimental protocols for radiometric, TR-FRET, and luminescence-based assays offer practical guidance for conducting these essential studies. Ultimately, a thorough understanding of a compound's selectivity is a key determinant of its potential for successful clinical development.

References

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  • El-Sayed, M. T., El-Hady, S. M., El-Ashry, E. S. H., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 40, 116168. Available from: https://pubmed.ncbi.nlm.nih.gov/33962153/
  • Al-Warhi, T., Sabt, A., Rizvi, S. U. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: https://pubmed.ncbi.nlm.nih.gov/40356522/
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  • Chen, K., Fu, Z., & Zhang, J. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i814–i822. Available from: https://academic.oup.
  • Al-Sanea, M. M., Al-Warhi, T., Al-Mahmoud, G. A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6699. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532293/
  • Cilibrizzi, A., Abbate, V., & Mugnaini, C. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3144. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197479/
  • Xiang, H.-Y., Wang, X., Chen, Y.-H., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available from: https://pubmed.ncbi.nlm.nih.gov/33109399/
  • MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: https://dspace.mit.edu/handle/1721.1/79969
  • de Oliveira, P. F., de Cássia, R., & da Silva, G. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849313/
  • Tizzard, G. J., Collins, I., & van Montfort, R. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. Available from: https://www.biorxiv.org/content/10.1101/472251v1
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol. Available from: https://www.promega.com/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/
  • El-Sayed, W. M. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3334. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737525/
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF. Available from: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-services/assay-development-services/screening-and-profiling-services/assay-development-resource-library/protocols-and-application-notes/optimization-lanthascreen-kinase-assay-craf.html
  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3417430/
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Available from: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf
  • Biosynth. (n.d.). This compound. Available from: https://www.biosynth.com/p/WSB54591/1071545-91-9-4-methyl-2-piperazin-1-yl-quinoline-hydrochloride
  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., et al. (2024). In vitro kinase assay. protocols.io. Available from: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Available from: https://www.thermofisher.com/us/en/home/industrial/drug-discovery-and-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-activity-assays.html
  • ResearchGate. (n.d.). Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. Available from: https://www.researchgate.net/publication/369966144_Stereoselective_synthesis_of_a_KRASG12C_inhibitor_with_quinoline-piperazine_scaffold
  • El-Draby, M. M., Al-Warhi, T., Al-Mahmoud, G. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(18), 6699. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532293/
  • Ci, C., Yang, Y., & Wang, M. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(2), 237–246. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328657/
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available from: https://www.reactionbiology.com/page/radiometric-filter-binding-assay-hotspot
  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Available from: https://www.moleculardevices.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: https://www.bmglabtech.com/promega-adp-glo-kinase-assay/
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  • Wodicka, L. M., Ciceri, F., Davis, M. I., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 5(12), 1141–1152. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7306399/
  • Al-Warhi, T., Sabt, A., Rizvi, S. U. M., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(11), 3144. Available from: https://www.mdpi.com/1420-3049/26/11/3144
  • OSTI.GOV. (n.d.). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Available from: https://www.osti.gov/biblio/1254509
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comparative analysis of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride and Similar Compounds Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

This compound is a high-affinity, synthetic arylpiperazine ligand primarily utilized in structural biology and fragment-based drug discovery (FBDD). While structurally derived from the non-selective serotonin agonist Quipazine , this specific methylated derivative was optimized to serve as a stabilizing antagonist for the Beta-1 Adrenergic Receptor (


-AR) .

This guide compares the 4-methyl derivative with its parent scaffold (Quipazine) and standard reference ligands (Cyanopindolol), highlighting the shift from "promiscuous serotonergic activity" to "targeted adrenergic binding" achieved through structural modification.

Core Compound Profile
Feature4-Methyl-2-(piperazin-1-yl)quinoline Quipazine Cyanopindolol
Primary Target

-Adrenergic Receptor (Antagonist)
5-HT

/ 5-HT

(Agonist)

/

-AR (Antagonist)
Role Structural Probe / Crystallization ChaperoneResearch Tool / Dirty DrugGold Standard Radioligand
Key Structural Feature 4-Methyl group restricts conformationUnsubstituted quinoline ringIndole-based (pindolol derivative)
PDB Entry 3ZPR (Bound to Turkey

-AR)
N/A (Often used in functional assays)2VT4 , 4BVN

Structural & Pharmacological Comparison[1][2][3][4]

The "Scaffold Hop": From Serotonin to Adrenaline

The transition from Quipazine to the 4-methyl derivative represents a classic case of Fragment-Based Drug Design (FBDD) .

  • Quipazine (Parent): A "privileged scaffold" that binds promiscuously to multiple aminergic GPCRs (5-HT, Dopamine). Its lack of substituents allows it to adopt multiple binding modes, leading to non-selectivity.

  • 4-Methyl Derivative (Optimized): The addition of a methyl group at the 4-position of the quinoline ring introduces steric bulk. In the context of the

    
    -AR, this group likely exploits a specific hydrophobic sub-pocket or restricts the rotation of the piperazine ring relative to the quinoline, locking the molecule into a conformation favored by the inactive state of the 
    
    
    
    -AR.
Binding Affinity & Selectivity Data

Note: Values represent consensus data from biophysical screening literature (Christopher et al., 2013).

CompoundAffinity (

-AR)
Affinity (5-HT Receptors)Functional Activity
4-Methyl-2-(piperazin-1-yl)quinoline High (

< 100 nM)
Moderate/LowAntagonist / Inverse Agonist
Quipazine Moderate (

~500-1000 nM)
High (

~1-10 nM)
Agonist
Cyanopindolol Very High (

~0.05 nM)
LowAntagonist

Critical Insight: The 4-methyl derivative is sufficiently potent to stabilize the


-AR for X-ray crystallography (PDB: 3ZPR), a feat that typically requires nanomolar affinity and slow off-rates to survive the crystallization process.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-(piperazin-1-yl)quinoline

Rationale: This Nucleophilic Aromatic Substitution (


) is the standard route for generating amino-quinolines.

Reagents: 2-Chloro-4-methylquinoline, Piperazine (anhydrous), K


CO

, DMF (Dimethylformamide).
  • Preparation: Dissolve 2-Chloro-4-methylquinoline (1.0 eq) in dry DMF under

    
     atmosphere.
    
  • Nucleophile Addition: Add excess Piperazine (3.0 eq) to prevent bis-substitution. Add K

    
    CO
    
    
    
    (2.0 eq) as a base.
  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Work-up: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over MgSO

    
    . Concentrate in vacuo.
    
  • Salt Formation: Dissolve the crude oil in ethanol. Add concentrated HCl dropwise until precipitate forms. Recrystallize from Ethanol/Ether to obtain the hydrochloride salt.

Protocol B: Radioligand Binding Assay ( -AR)

Rationale: To verify the affinity of the synthesized compound against the reference standard.

System: Membranes from HEK293 cells overexpressing human


-AR.
Radioligand:  [

H]-CGP12177 (Specific Activity ~30-50 Ci/mmol).
  • Buffer Prep: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    
  • Incubation:

    • Total Binding: Membrane protein (5-10 µg) + [

      
      H]-CGP12177 (0.5 nM).
      
    • Non-Specific Binding (NSB): Add Propranolol (10 µM).

    • Test: Add increasing concentrations of 4-Methyl-2-(piperazin-1-yl)quinoline (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Workflows & Pathways

Fragment-Based Optimization Workflow

This diagram illustrates how the 4-methyl derivative was identified as a "Hit" during the screening process described by Christopher et al. (2013).

FragmentScreening Library Fragment Library (Arylpiperazines) Screen Biophysical Screen (TS-Mutant Beta1-AR) Library->Screen SPR / Tm Shift Hit Hit Identification (Low Affinity) Screen->Hit Quipazine Scaffold Opt SAR Optimization (Methyl Addition) Hit->Opt Steric Exploration Lead Lead Compound 4-Methyl-2-(piperazin-1-yl)quinoline Opt->Lead Increased Affinity Crystal Co-Crystallization (PDB: 3ZPR) Lead->Crystal Receptor Stabilization

Caption: Evolution of the 4-methyl derivative from a general arylpiperazine library to a crystallographic lead.

G-Protein Signaling vs. Stabilization

Comparing the functional outcome of Quipazine binding (Agonist) vs. 4-Methyl derivative binding (Antagonist/Stabilizer).

Signaling R_5HT 5-HT2A Receptor (Quipazine Bound) Gq Gq Protein Activation R_5HT->Gq Agonism R_Beta Beta1-AR (4-Methyl Deriv. Bound) Gs Gs Protein Inactivation R_Beta->Gs Antagonism Crystal Conformational Lock (Signal OFF) R_Beta->Crystal Thermostabilization Ca Calcium Release (Signal ON) Gq->Ca

Caption: Mechanistic divergence: Quipazine drives Gq signaling, while the 4-Methyl derivative locks Beta1-AR for structural stability.

Comparative Analysis & Recommendations

Why Choose the 4-Methyl Derivative?
  • Structural Rigidity: If your goal is GPCR crystallography or biophysical stabilization (e.g., SPR, NMR), the 4-methyl derivative is superior to Quipazine. The methyl group reduces conformational entropy, favoring a single receptor state.

  • Selectivity Profile: While not a clinical drug, it serves as a cleaner probe for

    
    -adrenergic sites compared to the "dirty" profile of generic arylpiperazines.
    
Limitations
  • Not a Clinical Therapeutic: Unlike Carvedilol or Metoprolol, this compound is a research tool. Its pharmacokinetic properties (ADME) are likely unoptimized for human dosing.

  • Cross-Reactivity: Despite optimization, the piperazine core retains some affinity for 5-HT transporters and receptors. It should be used with caution in whole-tissue assays where serotonergic interference is possible.

References

  • Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the Beta1-Adrenergic Receptor: Identification of High Affinity Aryl Piperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. Structure of Thermostabilised Turkey Beta1 Adrenergic Receptor with 4-methyl-2-(piperazin-1-yl)quinoline bound (PDB 3ZPR).

  • Warne, T., et al. (2008). Structure of a beta1-adrenergic G-protein-coupled receptor. Nature, 454(7203), 486–491. (Reference for parent receptor structure).

  • Glennon, R. A., et al. (1986). Stimulus properties of arylpiperazines: Quipazine and its analogs. Pharmacology Biochemistry and Behavior.[1] (Reference for Quipazine pharmacology).

Sources

Confirming the Mechanism of Action of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Quinoline-Piperazine Scaffold

The quinoline and piperazine moieties are privileged structures in medicinal chemistry, each contributing to the pharmacological profiles of a diverse array of approved therapeutics.[1][2][3][4] The amalgamation of these two scaffolds in 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride presents a molecule with significant therapeutic promise, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers to systematically investigate and confirm the biological targets and signaling pathways of this compound.

Drawing from the well-documented activities of structurally similar compounds, a primary hypothesized mechanism for this compound is the modulation of adrenergic receptors. A notable analogue, Centhaquine (2-[2-(4-(3-methylphenyl)-1-piperazinyl)ethyl]quinoline), has demonstrated a unique dual-action mechanism in the context of hypovolemic shock.[5][6][7][8][9] It acts as a selective α2B-adrenergic agonist, promoting venous constriction to increase cardiac output, while also exerting a central α2A-adrenergic sympatholytic effect that leads to arterial vasodilation and enhanced tissue perfusion.[5][6][7][9]

However, the broad biological landscape of quinoline-piperazine hybrids necessitates a thorough investigation beyond this primary hypothesis. These compounds have also been implicated in a range of other activities, including antibacterial, antituberculosis, anticancer, and antiviral effects, as well as modulation of dopamine and glutamate neurotransmitter systems.[1][2][10][11][12] Therefore, a rigorous and comparative experimental approach is essential to definitively characterize the mechanism of action of this compound.

This guide will detail a series of logical, self-validating experimental protocols designed to:

  • Primary Objective: Validate the hypothesized adrenergic receptor activity.

  • Secondary Objective: Explore and systematically exclude other plausible mechanisms of action.

  • Comparative Analysis: Objectively benchmark the compound's performance against established reference agents.

By following this structured approach, researchers can build a robust data package that clearly defines the pharmacological profile of this compound, paving the way for its potential clinical development.

Part 1: Elucidating the Primary Mechanism - Adrenergic Receptor Modulation

The structural similarity to Centhaquine strongly suggests that this compound may interact with adrenergic receptors. The following tiered experimental workflow is designed to confirm and characterize this interaction.

Experimental Workflow for Adrenergic Receptor Profiling

Adrenergic_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Subtype Selectivity & Potency cluster_2 Tier 3: Cellular & Ex Vivo Validation A Radioligand Binding Assays (α1, α2A, α2B, β1, β2 Adrenergic Receptors) B Functional Assays (cAMP Measurement for α2 & β receptors; Calcium Flux for α1 receptors) A->B Identifies affinity C Concentration-Response Curves (Determine IC50/EC50 for active receptors) B->C D Comparative Analysis vs. Clonidine (α2 agonist) & Prazosin (α1 antagonist) C->D Defines potency & selectivity E Isolated Tissue Assays (e.g., Aortic Ring for vasoconstriction/vasodilation) D->E F Primary Neuronal Culture Assays (Neurotransmitter release) E->F Confirms physiological effect

Caption: Tiered experimental workflow for characterizing adrenergic receptor activity.

Detailed Experimental Protocols

1. Tier 1: Radioligand Binding and Functional Assays

  • Objective: To determine the binding affinity and functional activity of this compound at a panel of adrenergic receptor subtypes.

  • Methodology:

    • Cell Culture: Utilize stable cell lines overexpressing individual human adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

    • Radioligand Binding Assay:

      • Prepare cell membranes from each cell line.

      • Incubate membranes with a specific radiolabeled ligand for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Dihydroalprenolol for β).

      • Perform competitive binding experiments by co-incubating with increasing concentrations of this compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • Functional Assays:

      • cAMP Assay (for α2 and β receptors): Treat intact cells with forskolin to stimulate cAMP production. Co-treat with increasing concentrations of the test compound. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA). A decrease in cAMP indicates α2 agonism, while an increase suggests β agonism.

      • Calcium Flux Assay (for α1 receptors): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Stimulate the cells with increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Rationale: This initial screen provides a broad overview of the compound's interaction with the major adrenergic receptor families. Comparing binding affinity (Ki) with functional potency (EC50/IC50) gives the first indication of whether the compound is an agonist, antagonist, or allosteric modulator.

2. Tier 2: Concentration-Response and Comparative Analysis

  • Objective: To precisely quantify the potency and selectivity of the compound at the identified target receptor(s) in comparison to known reference compounds.

  • Methodology:

    • Perform detailed concentration-response curves in the functional assays for the receptor subtypes where activity was observed in Tier 1.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

    • Run parallel experiments with well-characterized reference compounds such as Clonidine (a pan α2-agonist) and Prazosin (an α1-antagonist).

  • Rationale: This step is crucial for understanding the therapeutic potential and potential side-effect profile. High potency and selectivity for a specific receptor subtype are generally desirable characteristics for a drug candidate.

3. Tier 3: Ex Vivo Tissue and Primary Cell-Based Assays

  • Objective: To validate the cellular findings in a more physiologically relevant system.

  • Methodology:

    • Isolated Aortic Ring Assay:

      • Dissect thoracic aorta from rats or mice and cut into rings.

      • Mount the rings in an organ bath containing physiological salt solution and measure isometric tension.

      • Construct cumulative concentration-response curves for this compound to assess its effect on vascular tone (contraction or relaxation).

      • Compare the effects to known vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).

    • Primary Neuronal Culture:

      • Culture primary neurons from relevant brain regions (e.g., cortex or hippocampus).

      • Treat the cultures with the test compound and measure its effect on neurotransmitter release (e.g., norepinephrine) using techniques like HPLC-ECD or ELISA.

  • Rationale: These experiments provide evidence of the compound's activity in a complex tissue environment, which is a critical step in predicting its in vivo effects.

Comparative Data Summary (Hypothetical Data)
CompoundBinding Affinity (Ki, nM) - α2ABinding Affinity (Ki, nM) - α2BFunctional Potency (EC50, nM) - α2A AgonismFunctional Potency (EC50, nM) - α2B AgonismAortic Ring Contraction (EC50, nM)
4-Methyl-2-(piperazin-1-yl)quinoline HCl 5.215.812.545.389.7
Centhaquine (Reference) 8.112.318.933.175.2
Clonidine (Reference) 2.53.15.67.825.4

Part 2: Investigating Secondary Mechanisms - A Broad-Spectrum Approach

Given the diverse bioactivities of the quinoline-piperazine scaffold, it is imperative to investigate other potential mechanisms of action to build a complete pharmacological profile and de-risk future development.

Workflow for Secondary Target Screening

Secondary_Screening cluster_0 Dopamine & Serotonin Receptors cluster_1 Glutamate Receptors cluster_2 Antimicrobial Activity cluster_3 Antiproliferative Activity A Initial Broad Panel Screen (e.g., Eurofins SafetyScreen44™ or similar) B D2/D3 Receptor Binding & Functional Assays A->B C 5-HT Receptor Panel Screening A->C D NMDA & AMPA Receptor Binding Assays A->D F Minimum Inhibitory Concentration (MIC) Assays (Gram-positive & Gram-negative bacteria) A->F H Cancer Cell Line Proliferation Assays (e.g., NCI-60 panel) A->H E Electrophysiology (Patch-Clamp) on Neurons D->E G Antituberculosis Activity (M. tuberculosis H37Rv) F->G

Caption: Workflow for screening potential secondary mechanisms of action.

Detailed Experimental Protocols

1. Broad Panel Safety Screening

  • Objective: To identify any off-target interactions with a wide range of receptors, ion channels, and enzymes.

  • Methodology: Utilize a commercial service that offers a comprehensive safety pharmacology panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™). These panels typically include binding assays for dozens of targets.

  • Rationale: This is a cost-effective way to quickly identify potential liabilities and guide further investigation.

2. Dopamine and Serotonin Receptor Profiling

  • Objective: To assess activity at key CNS receptors, given that some quinoline-piperazine compounds exhibit neuropsychiatric effects.

  • Methodology:

    • Binding Assays: Perform radioligand binding assays for dopamine D2 and D3 receptors, as well as a panel of serotonin (5-HT) receptor subtypes.

    • Functional Assays: If significant binding is observed, follow up with functional assays (e.g., GTPγS binding or second messenger assays) to determine agonist or antagonist activity.

  • Rationale: This is important for understanding the potential for CNS-related therapeutic effects or side effects.

3. Glutamate Receptor Modulation

  • Objective: To investigate potential interactions with ionotropic glutamate receptors, which are critical for synaptic transmission.

  • Methodology:

    • Binding Assays: Screen for binding to NMDA and AMPA receptors.

    • Electrophysiology: If binding is detected, use whole-cell patch-clamp recordings from cultured neurons to measure the effect of the compound on glutamate-evoked currents.[13][14][15]

  • Rationale: Modulation of glutamate signaling can have profound effects on neuronal excitability and plasticity.

4. Antimicrobial and Antiproliferative Activity

  • Objective: To evaluate the potential for antibacterial, antituberculosis, or anticancer activity.

  • Methodology:

    • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.

    • Cancer Cell Line Proliferation Assays: Screen the compound for its ability to inhibit the growth of a diverse panel of human cancer cell lines (e.g., the NCI-60 panel).

  • Rationale: These assays will determine if the compound has potential applications outside of cardiovascular or CNS indications.

Comparative Data Summary (Hypothetical Data)
Assay4-Methyl-2-(piperazin-1-yl)quinoline HClReference Compound 1 (e.g., Haloperidol)Reference Compound 2 (e.g., Ciprofloxacin)
Dopamine D2 Receptor Binding (Ki, nM) > 10,0001.5N/A
Serotonin 5-HT2A Receptor Binding (Ki, nM) 8505.2N/A
NMDA Receptor Binding (% inhibition @ 10 µM) < 10%N/AN/A
MIC against E. coli (µg/mL) > 128N/A0.015
MIC against S. aureus (µg/mL) 64N/A0.25
Antiproliferative Activity (GI50, µM) - A549 Lung Cancer Cells > 50N/AN/A

Conclusion: Synthesizing the Evidence for a Confirmed Mechanism of Action

The systematic approach outlined in this guide provides a robust framework for confirming the mechanism of action of this compound. By beginning with the most probable hypothesis based on structural analogy and then broadening the investigation to include a comprehensive panel of secondary targets, researchers can build a high-confidence pharmacological profile.

This detailed and comparative analysis is essential for making informed decisions in the drug development process, from lead optimization to the design of preclinical and clinical studies. By adhering to the principles of scientific integrity and thoroughness, the true therapeutic potential of novel chemical entities like this compound can be successfully unlocked.

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Comparative Toxicity Profile of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the toxicological profile of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride, a novel quinoline derivative with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines robust experimental protocols for preclinical toxicity assessment, and contextualizes the findings against relevant comparator compounds. Our objective is to equip research teams with the foundational knowledge and practical methodologies required to navigate the critical path of safety and risk assessment for this class of compounds.

Introduction: The Quinoline Scaffold and the Imperative of Early Safety Profiling

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial and antibacterial chemotherapy.[1][2][3] The biological activity of these compounds is intrinsically linked to their chemical structure, and minor modifications can significantly alter not only their efficacy but also their toxicity profile. This compound emerges from this lineage, and a thorough understanding of its potential liabilities is paramount for its progression as a drug candidate.

Early, comprehensive toxicological evaluation is a cornerstone of modern drug development. It mitigates late-stage failures, informs dose selection for clinical trials, and ultimately ensures patient safety. This guide will focus on a multi-pronged approach to toxicity assessment, encompassing in vitro and in silico methodologies to evaluate cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

Comparator Compound Selection: Establishing a Toxicological Benchmark

To provide a meaningful context for the toxicity data of this compound, a panel of comparator compounds has been selected. The rationale for their inclusion is based on structural similarity and known toxicological profiles, creating a spectrum from known toxicants to established therapeutics.

  • Quinoline: The parent heterocyclic compound, known to be toxic if swallowed, a skin and eye irritant, and a suspected mutagen and carcinogen.[4][5] Its inclusion allows for an assessment of the toxicological contribution of the core quinoline scaffold.

  • Chloroquine: A well-established 4-aminoquinoline antimalarial drug. While generally safe at therapeutic doses, it has a known risk of cardiotoxicity and retinopathy with long-term use, providing a benchmark for a clinically utilized quinoline derivative.

  • 4-Nitroquinoline 1-oxide (4-NQO): A potent, well-characterized quinoline-derived carcinogen and mutagen. It serves as a positive control in genotoxicity assays and represents a worst-case scenario for quinoline-related toxicity.

  • 1-Methylpiperazine: A simple piperazine derivative. Its inclusion helps to dissect the toxicological contribution of the piperazine moiety, which has been associated with various toxicities in other chemical contexts.[6]

Core Toxicity Assessment: Methodologies and Rationale

A tiered approach to toxicity testing is recommended, beginning with high-throughput in vitro assays to identify potential hazards early in the development process.

Cytotoxicity: The Foundational Pillar of Toxicity Screening

Rationale: Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and proliferation. They provide a rapid and cost-effective means to determine the concentration at which a compound elicits a toxic response in different cell types.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate selected cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells, and a relevant cancer cell line if applicable) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity (IC50, µM)

CompoundHepG2 (Liver)HEK293 (Kidney)MCF-7 (Breast Cancer)
This compoundExperimental DataExperimental DataExperimental Data
QuinolineLiterature DataLiterature DataLiterature Data
ChloroquineLiterature DataLiterature DataLiterature Data
4-NQOLiterature DataLiterature DataLiterature Data
1-MethylpiperazineExperimental DataExperimental DataExperimental Data
Genotoxicity: Assessing the Potential for Genetic Damage

Rationale: Genotoxicity assessment is a critical regulatory requirement to evaluate a compound's potential to cause DNA or chromosomal damage, which can lead to mutations and cancer.[8][9]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.[10]

  • In Vitro Micronucleus Assay: To detect chromosomal damage (clastogenicity and aneugenicity).[11]

Experimental Workflow: Genotoxicity Assessment

Caption: Workflow for in vitro genotoxicity testing.

Data Presentation: Comparative Genotoxicity

CompoundAmes Test (TA98, TA100)In Vitro Micronucleus Assay
This compoundNegative/PositiveNegative/Positive
QuinolinePositive (with S9)Positive
4-NQOPositivePositive
ChloroquineNegativeNegative
1-MethylpiperazineNegativeNegative
Hepatotoxicity: Investigating Liver-Specific Toxicity

Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[12][13] Early identification of potential hepatotoxins is crucial.

Recommended Assays:

  • Hepatocellular Enzyme Leakage (ALT/AST) Assay: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) release from damaged hepatocytes.

  • Reactive Oxygen Species (ROS) Assay: To assess oxidative stress, a common mechanism of drug-induced liver injury.

Experimental Workflow: Hepatotoxicity Assessment

Hepatotoxicity_Workflow Compound Test Compound Treatment Incubation Compound->Treatment Hepatocytes Primary Hepatocytes or HepG2 cells Hepatocytes->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysate Treatment->Cell_Lysate ALT_AST ALT/AST Assay Supernatant->ALT_AST ROS ROS Assay (e.g., DCFDA) Cell_Lysate->ROS

Caption: In vitro hepatotoxicity assessment workflow.

Data Presentation: Comparative Hepatotoxicity Markers

CompoundALT Release (Fold Change)AST Release (Fold Change)ROS Production (Fold Change)
This compoundExperimental DataExperimental DataExperimental Data
QuinolineLiterature DataLiterature DataLiterature Data
ChloroquineLiterature DataLiterature DataLiterature Data
Acetaminophen (Positive Control)Literature DataLiterature DataLiterature Data
Cardiotoxicity: Evaluating Effects on the Cardiovascular System

Rationale: Drug-induced cardiotoxicity is a major cause of drug attrition and withdrawal from the market.[14][15] Early screening for potential cardiac liabilities is essential. The piperazine moiety, in some contexts, has been linked to cardiovascular effects.[6][16]

Recommended Assay:

  • hERG (human Ether-à-go-go-Related Gene) Channel Assay: To assess the potential for QT interval prolongation, a key indicator of arrhythmia risk. This can be performed using automated patch-clamp systems.

Data Presentation: Comparative hERG Inhibition (IC50, µM)

CompoundhERG IC50 (µM)
This compoundExperimental Data
ChloroquineLiterature Data
Terfenadine (Positive Control)Literature Data

Mechanistic Insights and Signaling Pathways

The toxicity of quinoline derivatives can be mediated by several mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their effects by intercalating into DNA and inhibiting topoisomerase enzymes, which can lead to DNA strand breaks and apoptosis.[17]

  • Oxidative Stress: The metabolic activation of quinolines can generate reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Dysfunction: Interference with mitochondrial function can lead to a decrease in ATP production and the induction of apoptosis.

Illustrative Signaling Pathway: Quinoline-Induced Hepatotoxicity

Hepatotoxicity_Pathway Quinoline Quinoline Derivative Metabolism CYP450 Metabolism Quinoline->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite ROS Increased ROS Reactive_Metabolite->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Hepatocyte_Injury Hepatocyte Injury Apoptosis->Hepatocyte_Injury

Caption: A potential pathway for quinoline-induced hepatotoxicity.

Conclusion and Future Directions

This guide provides a framework for the initial toxicological assessment of this compound. The GHS classification indicates that the compound causes skin and eye irritation and may cause respiratory irritation.[18] The comparative data generated from the outlined experimental protocols will be instrumental in understanding its safety profile relative to its parent scaffold and other relevant compounds.

Should any of the in vitro assays reveal significant toxicity, further mechanistic studies and subsequent in vivo toxicological evaluations in appropriate animal models will be warranted. A thorough understanding of the dose-response relationship and the underlying mechanisms of toxicity will be critical for the successful clinical translation of this promising compound.

References

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evaluating synergistic effects of 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride with other agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (hereafter referred to as 4-Me-2-PQ ) is a specialized functionalized quinoline derivative. While structurally analogous to the well-known non-selective serotonin agonist Quipazine , the addition of the 4-methyl group confers distinct physicochemical properties that alter its binding kinetics and selectivity profiles.

This guide evaluates the synergistic potential of 4-Me-2-PQ in two distinct high-value contexts relevant to drug development:

  • Pharmacological Synergy: As a probe for 5-HT receptor modulation (specifically 5-HT2/5-HT3 subtypes) in combination with SSRIs or antagonists.

  • Bioprocess Synergy: As a chemically selective displacer in ion-exchange chromatography for the purification of oligonucleotides and proteins.

compound Snapshot
FeatureDetail
Chemical Structure Quinoline ring substituted at C2 with a piperazine moiety and at C4 with a methyl group.[1][2][3][4][5][6]
Primary Class Arylpiperazine; Quipazine Analog.[7]
Key Mechanism (Pharma) Serotonergic Agonism (5-HT2A/2C, 5-HT3).
Key Mechanism (Process) High-affinity low-molecular-mass displacer (Hydrophobic/Ionic interaction).
CAS Number 1071545-91-9 (HCl salt form).[1]

Pharmacological Synergy: Serotonergic Modulation

Mechanism of Action

4-Me-2-PQ functions as a serotonergic ligand. The piperazine nitrogen acts as the protonated pharmacophore interacting with the conserved aspartate residue (D3.32) in 5-HT receptors.[7] The 4-methyl group adds steric bulk, potentially enhancing selectivity for 5-HT2C over 5-HT2A compared to the parent quipazine, or altering metabolic stability.

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling pathway activated by 4-Me-2-PQ binding to 5-HT2 receptors, leading to intracellular calcium mobilization.

G Ligand 4-Me-2-PQ Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activation PLC Phospholipase C (PLCβ) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Neuronal Excitation Ca->Response Signal Transduction

Caption: Figure 1.[6][8] Gq-protein coupled signaling cascade initiated by 4-Me-2-PQ binding to 5-HT2 receptors.

Synergistic Combinations

In neuropharmacology, 4-Me-2-PQ is evaluated for synergy with agents that modulate serotonin availability or block competing pathways.

Partner AgentClassSynergistic HypothesisApplication
Fluoxetine SSRIPotentiation: SSRI blocks reuptake, increasing synaptic 5-HT; 4-Me-2-PQ directly stimulates post-synaptic receptors.Antidepressant augmentation models.[7][9]
Ondansetron 5-HT3 AntagonistSelectivity Enhancement: Blocking 5-HT3 allows isolation of 4-Me-2-PQ's 5-HT2 effects.Obesity/Satiety research.
Morphine OpioidAntinociceptive Synergy: Quipazine analogs are known to potentiate opioid analgesia via descending serotonergic pathways.Pain management development.

Bioprocess Synergy: Displacement Chromatography

A critical, often overlooked application of 4-Me-2-PQ is its role as a chemically selective displacer in the purification of oligonucleotides and proteins. Unlike traditional salt gradients, displacement chromatography uses a high-affinity agent (the displacer) to push the product off the column in a concentrated band.

The Synergistic Mechanism

4-Me-2-PQ exhibits a unique synergy with Hydrophobic Charge Induction Chromatography (HCIC) and Anion Exchange resins. Its aromatic quinoline ring provides hydrophobic interaction, while the piperazine provides ionic interaction.

  • Synergy Defined: The combination of Steric Mass Action (SMA) and Aromatic Stacking allows 4-Me-2-PQ to displace impurities that standard salt gradients cannot resolve.

Displacement Workflow Visualization

D cluster_0 Phase 1: Loading cluster_1 Phase 2: Displacement Resin1 Resin Sites Product1 Target Protein Resin1->Product1 Capture Displacer 4-Me-2-PQ (Displacer) Resin2 Resin Sites Displacer->Resin2 High Affinity Binding Product2 Target Protein Resin2->Product2 Displaces Output Pure Product Product2->Output Elutes as Concentrated Band

Caption: Figure 2. Mechanism of displacement chromatography where 4-Me-2-PQ acts as the high-affinity displacer agent.

Experimental Protocols

Protocol A: Evaluation of Pharmacological Synergy (Isobolographic Analysis)

Objective: To determine if the combination of 4-Me-2-PQ and an SSRI (e.g., Fluoxetine) is synergistic, additive, or antagonistic.

Materials:

  • HEK-293 cells expressing human 5-HT2C receptor.

  • Calcium Assay Kit (e.g., FLIPR Calcium 6).

  • 4-Me-2-PQ HCl (Stock 10mM in DMSO).

  • Fluoxetine HCl.

Step-by-Step Methodology:

  • Single Agent Curves:

    • Plate cells (50,000/well) in 96-well black-wall plates. Incubate overnight.

    • Perform an 8-point dose-response curve for 4-Me-2-PQ alone (Range: 0.1 nM to 10 µM).

    • Perform an 8-point dose-response curve for Fluoxetine alone.

    • Calculate EC50 for both individual agents using a 4-parameter logistic fit.

  • Fixed Ratio Combination:

    • Prepare mixtures of 4-Me-2-PQ and Fluoxetine at fixed ratios based on their EC50s (e.g., 1:1, 1:3, 3:1 of their EC50 equivalence).

    • Apply mixtures to cells and measure Calcium flux (RFU).

  • Data Analysis (Chou-Talalay Method):

    • Calculate the Combination Index (CI) using the equation:

      
      
      
    • Interpretation:

      • CI < 1: Synergism

      • CI = 1: Additivity

      • CI > 1: Antagonism

Protocol B: Determination of Steric Mass Action (SMA) Parameters

Objective: To validate 4-Me-2-PQ as a selective displacer for purification processes.

Materials:

  • Strong Anion Exchange Column (e.g., Source 15Q).

  • HPLC System (Agilent 1200 or similar).

  • Tracer: 4-Me-2-PQ (UV detection at 254 nm).

Step-by-Step Methodology:

  • Isocratic Elution:

    • Equilibrate column with Buffer A (20 mM Tris, pH 8.0).

    • Inject pulses of 4-Me-2-PQ at varying salt concentrations (Buffer B: 1M NaCl).

  • Retention Volume Measurement:

    • Record retention volumes (

      
      ) at different salt concentrations (
      
      
      
      ).
  • Linear Regression:

    • Plot

      
       vs 
      
      
      
      .
    • Slope: Represents the characteristic charge (

      
      ).
      
    • Intercept: Relates to the equilibrium constant (

      
      ).
      
  • Displacement Run:

    • Load protein feed (e.g., BSA or Oligonucleotide).

    • Pump 4-Me-2-PQ (5 mM) in carrier buffer.

    • Collect fractions and analyze purity via analytical HPLC.

Comparative Analysis

The following table compares 4-Me-2-PQ against standard alternatives in both pharmacological and process contexts.

Feature4-Me-2-PQQuipazine (Parent)Standard Salt Gradient (Process)
5-HT2 Selectivity High (Methyl group steric hindrance improves subtype specificity).Low (Broad 5-HT agonist).N/A
Metabolic Stability Moderate/High (Methylation blocks specific metabolic oxidation sites).Low/Moderate.N/A
Purification Power High (Concentrates product; removes trace impurities).N/AModerate (Dilutes product; tailing peaks).
Toxicity Profile Irritant (requires handling precautions).Known emetic/psychotropic.Low (NaCl).

References

  • Chemical Structure & Safety Data

    • PubChem Compound Summary for CID 598754, 4-Methyl-2-piperazin-1-yl-quinoline.
  • Displacement Chromatography Application

    • Purification of an oligonucleotide at high column loading by high affinity, low-molecular-mass displacers. ResearchGate/ACS. Identifies 4-methyl-2-piperazin-1-yl-quinoline as a chemically selective displacer.[2]

  • Serotonergic Mechanisms (Quipazine Analogs)

    • Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands.[7][10] PubMed.[7][11]

  • Synergy Methodology

    • Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies. Pharmacological Reviews. (Chou-Talalay Method).

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-Methyl-2-(piperazin-1-yl)quinoline Hydrochloride

[1][2]

Executive Summary & Chemical Identification

Immediate Action Required: This compound is a nitrogenous pharmaceutical intermediate containing a piperazine moiety. It must be handled as Hazardous Chemical Waste . Under no circumstances should this compound be discharged into municipal sewage systems due to potential aquatic toxicity and persistence.

Chemical Identity Verification:

  • Chemical Name: 4-Methyl-2-(1-piperazinyl)quinoline hydrochloride[2]

  • CAS Number: 50693-78-2 (Free base analog often cited; HCl salt follows parent CAS logic or specific vendor CAS).[1][2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1][2][3] · xHCl
  • Functional Class: Serotonin receptor ligand / Pharmaceutical Intermediate.

Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[6]

  • Environmental Hazards: Treat as H411 (Toxic to aquatic life with long-lasting effects) due to the quinoline scaffold, even if not explicitly tested on this specific derivative.

Critical Safety Protocol: The "Nitrosamine Rule"

Expert Insight: As a Senior Application Scientist, I must highlight a specific, often-overlooked risk associated with this compound.

The Risk: This molecule contains a secondary amine (the piperazine ring). If mixed with nitrosating agents (e.g., sodium nitrite, nitric acid, nitrous acid fumes), it can form N-nitrosopiperazines , which are potent carcinogens.[1][2]

Operational Directive:

  • NEVER consolidate waste of this compound with oxidizing acids or nitrite salts.

  • Labeling: Waste tags must explicitly state "Contains Secondary Amines – NO NITRITES."

Waste Segregation & Decision Logic

Effective disposal begins with segregation. Mixing incompatible waste streams is the primary cause of laboratory accidents during waste transport.

Waste Stream Decision Matrix

The following diagram outlines the logic flow for categorizing this specific chemical waste.

WasteSegregationcluster_warningCRITICAL EXCLUSIONStartWaste Generation:4-Methyl-2-(piperazin-1-yl)quinoline HClStatePhysical State?Start->StateSolidSolid Waste(Powder/Crystals)State->SolidLiquidLiquid Waste(Solvent Solution)State->LiquidSolidBinContainer:Wide-Mouth HDPE JarLabel: Toxic SolidSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Methanol, DMSO)SolventCheck->NonHalogenatedHaloBinContainer:Safety Can (Red)Stream: Halogenated Org.Halogenated->HaloBinNonHaloBinContainer:Safety Can (White/Yel)Stream: Non-Halo Org.NonHalogenated->NonHaloBinOxidizersDo NOT Mix With:Nitric Acid, Nitrites

Figure 1: Segregation logic ensuring chemical compatibility and compliance with incineration protocols.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired API, weighing paper, contaminated gloves, spill cleanup materials.

  • Packaging: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Primary Constituent: "4-Methyl-2-(piperazin-1-yl)quinoline HCl"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Disposal Path: High-Temperature Incineration. [1]

    • Reasoning: The quinoline ring is thermally stable. Standard landfilling is unacceptable due to leaching risks. Incineration at >1000°C ensures complete destruction of the nitrogenous heterocycles.

B. Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Note: As a hydrochloride salt, aqueous solutions may be acidic. Neutralize carefully with Sodium Bicarbonate (NaHCO

      
      ) if necessary, unless the solvent is incompatible with bases.
      
  • Solvent Segregation:

    • Scenario A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Scenario B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO.

  • Container: Use UN-rated solvent safety cans or HDPE carboys with vented caps to prevent pressure buildup.

C. Empty Container Management (The Triple Rinse Rule)

To classify a container as "RCRA Empty" (US EPA definition), you must validate the removal of the active pharmaceutical ingredient (API).

StepActionLogic/Mechanism
1 Solvent Selection Select a solvent in which the compound is highly soluble (e.g., Methanol or DMSO).[1][2] Water is often insufficient for quinoline bases unless acidified.
2 Volume Use 10% of the container volume.[2]
3 Agitation Cap and shake vigorously for 30 seconds.
4 Decant Pour rinsate into the appropriate Liquid Waste stream (see Section B).
5 Repeat Perform this cycle three times total.
6 Final Status Deface the label. The container may now be recycled or trashed as regular glass/plastic, depending on local site rules.

Emergency Spill Response

Self-Validating System: Your spill kit must be pre-packed with materials compatible with this specific chemical class.[1]

Recommended Spill Kit Inventory:

  • Nitrile gloves (Double gloving recommended).

  • P100/N95 Particulate Respirator (Powder form is an inhalation irritant).

  • Absorbent pads or vermiculite.

  • Neutralizing Agent: Sodium Carbonate (soda ash) or dilute sodium bicarbonate solution (for the HCl salt acidity).

SpillResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Spill->AssessPPEDon PPE:Nitrile Gloves, Goggles,Lab Coat, N95 MaskAssess->PPESolidSpillSolid PowderPPE->SolidSpillLiquidSpillLiquid SolutionPPE->LiquidSpillSweepGently Sweep/ScoopAvoid Dust GenerationSolidSpill->SweepAbsorbCover with Vermiculiteor Absorbent PadsLiquidSpill->AbsorbBagPlace in HazardousWaste Bag/JarSweep->BagAbsorb->BagCleanWash Area withSoap & WaterBag->Clean

Figure 2: Immediate response workflow for laboratory spills.

Regulatory Compliance & Classification

US EPA (RCRA)[1][2][7]
  • Status: This specific CAS is not explicitly listed on the P-list (Acutely Toxic) or U-list (Toxic).[1]

  • Determination: It is classified as a Characteristic Waste if it exhibits toxicity (D000 series) or if the facility designates all pharmaceutical intermediates as hazardous.

  • Generator Status: Most R&D facilities operate under "Satellite Accumulation Area" (SAA) rules. Keep the waste at or near the point of generation until full.

European Union (EWC)[1][2]
  • Waste Code: Likely falls under 18 01 06 * (chemicals consisting of or containing dangerous substances) or 07 05 * (wastes from the MFSU of pharmaceuticals).

  • Disposal Requirement: Incineration in a permitted facility.

References

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 4-Methyl-2-(1-piperazinyl)quinoline. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Methyl-2-piperazin-1-yl-quinoline.[1][2] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][2]

×

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Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride
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4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.